molecular formula C9H17N3 B1454887 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine CAS No. 562815-62-7

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Cat. No.: B1454887
CAS No.: 562815-62-7
M. Wt: 167.25 g/mol
InChI Key: HKOVPOLLMYNWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS 562815-62-7) is a high-purity organic compound with a molecular formula of C9H17N3 and a molecular weight of 167.256 g/mol . This molecule features an aromatic pyrazole ring substituted with ethyl and methyl groups, linked to an ethanamine chain. This structure classifies it as a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and organic synthesis . Heterocyclic compounds like this pyrazole derivative are fundamental in the development of pharmaceuticals and agrochemicals due to their wide range of biological activities . The compound's structure, which includes one hydrogen bond donor and three hydrogen bond acceptors, makes it a versatile intermediate for constructing more complex molecules . Researchers can utilize this compound in the synthesis of novel chemical entities, such as sulfonamide derivatives, which are often explored for their potential biological activities, including antiproliferative properties . The compound should be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should consult the safety data sheet prior to use. The compound has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOVPOLLMYNWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672477
Record name 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562815-62-7
Record name 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An Integrated Spectroscopic Approach to the Structure Elucidation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, field-proven workflow for the structure elucidation of the novel compound 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine (CAS No: 562815-62-7).[1][2] By integrating data from orthogonal analytical techniques—namely Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—we present a self-validating system for structural confirmation. This document moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that researchers can not only replicate the results but also apply the underlying logic to future challenges in compound identification.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds renowned for their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[3][4] The specific arrangement of substituents on the pyrazole ring dictates the molecule's chemical properties and biological function. Therefore, a rigorous and unequivocal method for structure determination is paramount.

This guide details the systematic process for confirming the structure of this compound. Our analytical strategy is predicated on a logical progression:

  • Molecular Blueprint: Utilize High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition.

  • Connectivity Map: Employ a suite of 1D and 2D NMR experiments to establish the precise arrangement of atoms and substituent connectivity.

  • Functional Group Confirmation: Use Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of key functional groups.

Each step is designed to provide complementary information, creating a network of evidence that converges on a single, validated structure.

Foundational Analysis: Synthesis Context and Sample Purity

A robust structural elucidation begins with a pure sample. Understanding the synthetic origin of the compound is critical for anticipating potential impurities, such as regioisomers or unreacted starting materials.[5]

A plausible synthesis of the target compound involves a two-step process:

  • Knorr Pyrazole Synthesis: Condensation of 3-ethyl-2,4-pentanedione with hydrazine hydrate to form the 4-ethyl-3,5-dimethyl-1H-pyrazole core. This method avoids regioisomerism due to the symmetrical nature of the diketone.[5][6][7]

  • N-Alkylation: Reaction of the pyrazole core with a suitable 2-aminoethyl electrophile (e.g., 2-bromoethylamine) under basic conditions to introduce the ethanamine side chain at the N1 position.

Following synthesis, purification via column chromatography is essential. The purity of the final compound must be confirmed before proceeding with structural analysis.

Experimental Protocol: Purity Assessment by HPLC-MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes to ensure separation of any potential impurities.[8]

  • Detection: Employ a Diode Array Detector (DAD) to check for peak purity and a coupled Mass Spectrometer to confirm the mass of the main eluting peak.

  • Acceptance Criterion: The sample is considered sufficiently pure for structural analysis if the main peak constitutes >98% of the total integrated peak area.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_elucidation Phase 3: Structure Confirmation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Purity HPLC-MS Purity Check (>98%) Purification->Purity HRMS HRMS Analysis Purity->HRMS NMR 1D & 2D NMR Analysis Purity->NMR FTIR FTIR Analysis Purity->FTIR Integration Data Integration & Cross-Validation HRMS->Integration NMR->Integration FTIR->Integration Structure Final Structure Elucidated Integration->Structure

High-level workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry provides the most direct route to determining a compound's molecular weight and elemental formula, which is the foundational piece of the structural puzzle.[9]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.[10]

  • Sample Introduction: Infuse the purified sample (dissolved in 50:50 acetonitrile/water with 0.1% formic acid) directly into the source.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental composition.

Data Interpretation: Molecular Formula

The molecular formula of this compound is C₉H₁₇N₃ . The expected monoisotopic mass of the neutral molecule is 167.1422 Da. In positive mode ESI, the protonated molecule [M+H]⁺ is observed.

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Formula C₉H₁₈N₃⁺--
m/z 168.1495168.1492-1.8

This high-accuracy measurement confidently confirms the elemental composition as C₉H₁₇N₃.

Protocol: Tandem Mass Spectrometry (MS/MS)
  • Parent Ion Selection: In the mass spectrometer, isolate the [M+H]⁺ ion (m/z 168.15).

  • Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) with argon gas.

  • Fragment Ion Analysis: Scan for the resulting product ions to generate the MS/MS spectrum.

Fragmentation Analysis

The fragmentation pattern provides clues to the molecule's substructures. Pyrazoles exhibit characteristic fragmentation pathways, often involving the loss of stable neutral molecules.[11]

G cluster_path1 Path A cluster_path2 Path B cluster_path3 Path C parent [M+H]⁺ m/z 168.15 frag1 Loss of CH₂=NH (-30 Da) parent->frag1 -CH₂NH₂ frag2 Loss of C₂H₄ (-28 Da) parent->frag2 -CH₂CH₂ frag3 Loss of NH₃ (-17 Da) parent->frag3 -NH₃ ion1 m/z 138.12 frag1->ion1 ion2 m/z 140.12 frag2->ion2 ion3 m/z 151.13 frag3->ion3

Proposed key fragmentation pathways for [M+H]⁺.

NMR Spectroscopy: Assembling the Connectivity Puzzle

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[8]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • 2D Spectra: Acquire standard 2D correlation experiments: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[12]

¹H and ¹³C NMR Data Interpretation

The predicted chemical shifts and multiplicities provide a template for interpreting the experimental data. The structure has 7 distinct proton environments and 9 distinct carbon environments.

Assignment Group Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm)
1Pyrazole-CH₃ (C3/5)~2.2s3H~10-15
2Pyrazole-CH₃ (C5/3)~2.2s3H~10-15
3Pyrazole-CH₂ CH₃~2.4q2H~18-23
4Pyrazole-CH₂CH₃ ~1.1t3H~13-18
5N-CH₂ CH₂NH₂~4.0t2H~48-53
6N-CH₂CH₂ NH₂~2.9t2H~40-45
7N-CH₂CH₂NH₂ ~1.5 (broad)s2H-
8Pyrazole C 3/5---~145-150
9Pyrazole C 5/3---~138-142
10Pyrazole C 4---~115-120

Note: The two methyl groups at C3 and C5 may have slightly different chemical shifts.

2D NMR Data Interpretation: Confirming Connectivity

While 1D NMR suggests the presence of the required fragments, 2D NMR provides the definitive proof of how they are connected.

  • COSY: Will show correlations between H3↔H4 (ethyl group) and H5↔H6 (ethanamine chain), confirming these fragments.

  • HSQC: Will connect each proton signal to its directly attached carbon (e.g., the quartet at ~2.4 ppm to the carbon at ~20 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure. The crucial correlations are:

    • Protons at H5 (N-CH₂ ) will show a correlation to the pyrazole carbons C3 and C5, unambiguously proving N1 substitution .

    • Protons at H3 (ethyl CH₂ ) will show correlations to pyrazole carbons C3, C4, and C5, confirming its position at C4.

    • Protons of the methyl groups (H1, H2) will show correlations to their attached carbons (C3/C5) and the adjacent pyrazole carbons.

G cluster_nmr NMR Data Integration Logic cluster_structure Structural Insights H1 ¹H NMR (Proton Environments) Fragments Identify Fragments (Ethyl, Ethanamine, Methyls) H1->Fragments C13 ¹³C NMR (Carbon Environments) C13->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Links) HMBC HMBC (Long-Range C-H Links) HSQC->HMBC Final Assemble Full Structure HMBC->Final Fragments->HMBC G Data HRMS FTIR ¹H & ¹³C NMR 2D NMR Conclusion Molecular Formula: C₉H₁₇N₃ Functional Groups: -NH₂, Pyrazole Ring Fragments: Ethyl, 2x Methyl, Ethanamine Connectivity: N1-ethanamine, C4-ethyl Data->Conclusion Integration Structure Final Validated Structure Conclusion->Structure Confirmation

References

synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Authored by a Senior Application Scientist

Foreword: The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a detailed, field-proven methodology for the , a valuable bifunctional building block. We will dissect the synthesis from first principles, moving from strategic retrosynthetic analysis to detailed, step-by-step protocols and rigorous characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible route to this important intermediate.

Strategic Design: A Retrosynthetic Approach

A logical synthesis begins with a sound retrosynthetic strategy. The target molecule, this compound, offers two primary points for disconnection. The most logical approach is to sever the C-N bond connecting the ethanamine side chain to the pyrazole ring. This disconnection simplifies the target into two key synthons: the stable, aromatic 4-ethyl-3,5-dimethyl-1H-pyrazole core and a two-carbon electrophile bearing a protected amino group.

Further deconstruction of the pyrazole core itself leads us to the classic and highly reliable Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[3] This pathway is advantageous due to the commercial availability and low cost of the required precursors.

G Target This compound Intermediate1 4-Ethyl-3,5-dimethyl-1H-pyrazole Target->Intermediate1 C-N Disconnection Intermediate2 Protected 2-aminoethyl electrophile (e.g., N-(2-bromoethyl)phthalimide) Target->Intermediate2 C-N Disconnection Precursor1 3-Ethylpentane-2,4-dione Intermediate1->Precursor1 Knorr Synthesis Disconnection Precursor2 Hydrazine Intermediate1->Precursor2 Knorr Synthesis Disconnection

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Core Heterocycle: 4-Ethyl-3,5-dimethyl-1H-pyrazole

The foundation of the synthesis is the construction of the substituted pyrazole ring. The Knorr-type condensation of 3-ethylpentane-2,4-dione with hydrazine hydrate is a robust and high-yielding method.

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event, which drives the reaction forward and results in the formation of the stable aromatic pyrazole ring.

G cluster_0 Knorr Pyrazole Synthesis 3-Ethylpentane-2,4-dione 3-Ethylpentane-2,4-dione Hydrazone Intermediate Hydrazone Intermediate 3-Ethylpentane-2,4-dione->Hydrazone Intermediate + Hydrazine - H₂O Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization 4-Ethyl-3,5-dimethyl-1H-pyrazole 4-Ethyl-3,5-dimethyl-1H-pyrazole Cyclized Intermediate->4-Ethyl-3,5-dimethyl-1H-pyrazole Dehydration - H₂O G Start 4-Ethyl-3,5-dimethyl-1H-pyrazole Step1 N-Alkylation Start->Step1 + N-(2-bromoethyl)phthalimide K₂CO₃, Acetone, Reflux Intermediate Phthalimide-protected Intermediate Step1->Intermediate Step2 Deprotection (Hydrazinolysis) Intermediate->Step2 + Hydrazine Hydrate Ethanol, Reflux Product This compound Step2->Product

References

An In-depth Technical Guide to 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS No. 562815-62-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical characteristics, and its emerging role as a versatile building block for the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The structural versatility of the pyrazole ring allows for multi-directional substitution, enabling the fine-tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles. The subject of this guide, this compound, combines the pyrazole core with a reactive primary amine, making it a valuable intermediate for constructing more complex molecular architectures.[2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing formulation, bioavailability, and safety.

PropertyValueSource
CAS Number 562815-62-7[Multiple Chemical Suppliers]
Molecular Formula C₉H₁₇N₃[2]
Molecular Weight 167.25 g/mol Calculated
Appearance Not specified in literature; likely an oil or low-melting solidInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred from related structures[3]

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, beginning with the construction of the substituted pyrazole core, followed by the introduction of the ethanamine side chain.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves a retrosynthetic disconnection of the N-alkyl side chain, leading back to the 4-ethyl-3,5-dimethyl-1H-pyrazole intermediate. This intermediate can be further disconnected via a Knorr-type pyrazole synthesis from a suitable 1,3-dicarbonyl compound and a hydrazine derivative.

Retrosynthesis target This compound intermediate1 4-Ethyl-3,5-dimethyl-1H-pyrazole target->intermediate1 N-Alkylation disconnection alkylation_reagent 2-Haloethanamine or equivalent target->alkylation_reagent precursors 3-Ethyl-2,4-pentanedione + Hydrazine intermediate1->precursors Knorr Pyrazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following protocol is a generalized procedure based on established methods for pyrazole synthesis and N-alkylation. Optimization of reaction conditions, including temperature, reaction time, and purification methods, is essential for achieving high yields and purity.

Step 1: Synthesis of 3-Ethyl-2,4-pentanedione

This β-diketone can be synthesized via the acylation of 2-pentanone with ethyl acetate in the presence of a strong base like sodium ethoxide.

Step 2: Synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole

This step follows the classical Knorr pyrazole synthesis.

  • Materials: 3-Ethyl-2,4-pentanedione, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve 3-ethyl-2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask.

    • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield 4-ethyl-3,5-dimethyl-1H-pyrazole.

Step 3: Synthesis of this compound

This final step involves the N-alkylation of the pyrazole intermediate.

  • Materials: 4-Ethyl-3,5-dimethyl-1H-pyrazole, 2-(Boc-amino)ethyl bromide, Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-(Boc-amino)ethyl bromide (1.1 equivalents) and stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude Boc-protected intermediate by column chromatography.

    • Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid (excess).

    • Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the final product with dichloromethane.

    • Dry the organic layer and concentrate under reduced pressure to obtain this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. While experimental spectra for the title compound are not publicly available, expected chemical shifts can be predicted based on similar structures.[4][5]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazole scaffold is a key feature in numerous kinase inhibitors approved for clinical use or in development.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The primary amine of this compound serves as a versatile handle for the introduction of various pharmacophoric groups to target the ATP-binding site of kinases.

KinaseInhibition cluster_0 Pyrazole Core cluster_1 Linker and Warhead Py 4-Ethyl-3,5-dimethyl-1H-pyrazole Amine Ethanamine Side Chain Py->Amine Provides structural scaffold Warhead Pharmacophoric Group (e.g., Acrylamide for covalent inhibition) Amine->Warhead Attachment point Kinase Kinase ATP Binding Site Warhead->Kinase Binds to active site Inhibition Inhibition of Kinase Activity Kinase->Inhibition Leads to

Caption: Role of the pyrazole-ethanamine scaffold in kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from this compound against a specific kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[1]

  • Materials:

    • Recombinant kinase of interest

    • Kinase-specific substrate

    • ATP

    • Kinase assay buffer

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well white, flat-bottom plates

    • Luminescence-capable plate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 5 µL of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

    • Add 10 µL of the kinase enzyme solution to all wells.[1]

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

    • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate. The ATP concentration should be near the Kₘ value for the kinase.[1]

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Measure the luminescence. The signal is inversely proportional to kinase inhibition.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable data analysis software.

Safety and Handling

While specific toxicology data for this compound is not available, as a primary amine, it should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. Its pyrazole core provides a proven scaffold for interacting with biological targets, while the primary amine allows for straightforward derivatization. This compound holds significant potential for the development of new therapeutics, particularly in the area of kinase inhibition for oncology and other indications. Further research is warranted to fully explore its pharmacological properties and to develop specific synthetic protocols and applications.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Pharmacology of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] From potent anti-inflammatory agents to novel therapeutics for neurodegenerative disorders, the versatility of the pyrazole scaffold is well-documented.[2][3][4][5][6][7] This guide delves into the hypothesized mechanism of action of a specific, yet understudied, pyrazole derivative: 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine. While direct pharmacological data for this compound is not extensively published, by leveraging the wealth of information on structurally related pyrazole derivatives, we can construct a robust, data-driven hypothesis regarding its primary biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview and a roadmap for empirical validation.

Molecular Profile of this compound

To understand the potential mechanism of action, we must first consider the structural features of the molecule.

  • Core Structure: A pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This core is known for its ability to engage in various biological interactions.

  • Substituents:

    • An ethanamine group at the 1-position of the pyrazole ring. The primary amine of this group is a key functional moiety that can participate in hydrogen bonding and ionic interactions.

    • Two methyl groups at the 3 and 5-positions, which contribute to the lipophilicity and steric profile of the molecule.

    • An ethyl group at the 4-position, further influencing its steric and electronic properties.

The presence of the ethanamine side chain is particularly noteworthy, as it is a common feature in many neuroactive compounds.

Primary Hypothesized Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A substantial body of evidence points towards pyrazole derivatives as potent inhibitors of monoamine oxidase (MAO).[3][4][5][6][7] MAO is a flavin-containing enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[3][4][5] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinson's disease drugs.

Given the structural similarities of this compound to known pyrazole-based MAO inhibitors, it is highly probable that this compound acts as an MAO inhibitor. The pyrazole ring can be considered a cyclic hydrazine moiety, a chemical class from which early MAO inhibitors were derived.[3][4][5]

The Signaling Pathway of MAO Inhibition

The proposed signaling pathway is illustrated below:

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-(4-Ethyl-3,5-dimethyl-1H- prazol-1-YL)ethanamine MAO Monoamine Oxidase (MAO) Compound->MAO Inhibits Neurotransmitters_pre Dopamine, Serotonin, Norepinephrine Neurotransmitters_pre->MAO Degradation (Blocked) Vesicles Synaptic Vesicles Neurotransmitters_pre->Vesicles Uptake Neurotransmitters_synapse Increased Neurotransmitters Vesicles->Neurotransmitters_synapse Release Receptors Postsynaptic Receptors Neurotransmitters_synapse->Receptors Binds to Signal Enhanced Neuronal Signaling Receptors->Signal Activates

Caption: Hypothesized MAO Inhibition Pathway.

Experimental Validation of MAO Inhibition

To empirically validate this hypothesis, a series of well-established assays are required.

Experimental Protocol: In Vitro MAO Inhibition Assay

  • Objective: To determine the inhibitory potential and selectivity of the compound against MAO-A and MAO-B isoforms.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates.

    • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls.

    • This compound.

    • Phosphate buffer (pH 7.4).

    • Fluorometric or spectrophotometric plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitors.

    • In a 96-well plate, add the respective MAO isoform, buffer, and the test compound/control.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate.

    • Monitor the production of the fluorescent (4-hydroxyquinoline for kynuramine) or chromogenic product over time.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.

  • Data Analysis: The IC50 values will quantify the potency of the compound as an MAO inhibitor. Comparing the IC50 values for MAO-A and MAO-B will reveal its selectivity.

Other Potential Mechanisms of Action

While MAO inhibition is the primary hypothesis, the diverse bioactivities of pyrazole derivatives suggest other potential targets.[8][9][10][11]

Acetylcholinesterase (AChE) Inhibition

Several pyrazoline compounds have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[8][9] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Ellman's Assay for AChE Inhibition

  • Objective: To assess the ability of the compound to inhibit AChE activity.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant).

    • Acetylthiocholine iodide (substrate).

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Donepezil or Tacrine as a positive control.

    • Test compound.

    • Phosphate buffer (pH 8.0).

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, the test compound/control, and AChE enzyme.

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to AChE activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cannabinoid Receptor (CB1) Antagonism

Certain pyrazole derivatives are known to act as antagonists at the cannabinoid CB1 receptor.[10] This target is implicated in appetite regulation, pain, and mood.

Carbonic Anhydrase Inhibition

Structure-activity relationship studies have identified pyrazole derivatives as inhibitors of carbonic anhydrase isoforms.[11] These enzymes are involved in various physiological processes, including pH regulation and fluid balance.

Summary of Potential Biological Activities and Targets

The table below summarizes the potential biological activities of this compound based on the known pharmacology of the pyrazole scaffold.

Potential Biological Target Associated Pharmacological Activity Therapeutic Area Key References
Monoamine Oxidase (MAO)Antidepressant, AnticonvulsantNeurology, Psychiatry[3][4][5][6][7]
Acetylcholinesterase (AChE)Neuroprotection, Cognitive EnhancementNeurology (e.g., Alzheimer's)[8][9]
Cannabinoid Receptor 1 (CB1)Appetite suppression, Anti-addictiveMetabolic Disorders, Psychiatry[10]
Carbonic AnhydrasesDiuretic, AntiglaucomaVarious[11]
Various Protein KinasesAnti-proliferative, Anti-angiogenicOncology[12]

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is necessary to definitively determine the mechanism of action.

MOA_Workflow Start Start: Compound Synthesis and Purification Screening Broad Panel Target Screening (e.g., Eurofins SafetyScreen) Start->Screening MAO_Assay In Vitro MAO-A/B Inhibition Assays Screening->MAO_Assay If hits on monoamine targets AChE_Assay In Vitro AChE Inhibition Assay Screening->AChE_Assay If hits on cholinergic targets Other_Assays Other Primary Target Assays (CB1, Carbonic Anhydrase, etc.) Screening->Other_Assays If other significant hits Hit_Validation Hit Validation and Dose-Response Studies MAO_Assay->Hit_Validation AChE_Assay->Hit_Validation Other_Assays->Hit_Validation Cell_Based Cell-Based Assays (e.g., Neurotransmitter uptake/release) Hit_Validation->Cell_Based In_Vivo In Vivo Animal Models (e.g., Forced Swim Test for depression) Cell_Based->In_Vivo Conclusion Elucidation of Primary Mechanism of Action In_Vivo->Conclusion

Caption: Experimental Workflow for MoA Elucidation.

Conclusion and Future Directions

This compound is a compound of significant interest due to its pyrazole core, a privileged scaffold in medicinal chemistry. Based on extensive literature on related compounds, the most probable mechanism of action is the inhibition of monoamine oxidase. However, other potential targets such as acetylcholinesterase cannot be discounted. The experimental protocols and workflow detailed in this guide provide a clear and scientifically rigorous path to elucidating its precise pharmacological profile. Further research, beginning with broad target screening followed by specific enzymatic and cell-based assays, will be crucial in unlocking the full therapeutic potential of this promising molecule.

References

Deconvolution and Validation of Therapeutic Targets for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Pyrazole Scaffold and the Target Identification Imperative

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The specific molecule of interest, 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, combines this heterocyclic core with an ethanamine sidechain, suggesting a potential interaction with targets that recognize a cationic amine, such as certain kinases, G-protein coupled receptors (GPCRs), or ion channels.

However, without pre-existing biological data, the compound is a "pharmacological orphan." The critical challenge, therefore, is to identify its specific molecular binding partner(s) and elucidate the subsequent biological consequences. A purely speculative approach is inefficient. A robust target identification campaign must be a systematic process of hypothesis generation followed by empirical validation. This guide details such a campaign.

Part 1: Hypothesis Generation via Computational Target Prediction

The initial phase of our strategy leverages computational methods to generate a high-quality, ranked list of potential protein targets. This in silico approach is cost-effective and rapidly narrows the vastness of the human proteome to a manageable set of testable hypotheses.

Ligand-Based Similarity Analysis

The foundational principle here is that structurally similar molecules often exhibit similar biological activities. By comparing our lead compound to databases of molecules with known targets, we can infer potential interactions.

  • Methodology:

    • Generate a 2D and 3D representation of this compound.

    • Utilize chemical informatics platforms such as ChEMBL or PubChem to search for compounds with high Tanimoto similarity scores.

    • Analyze the annotated biological targets of the identified structural analogs.

  • Causality & Rationale: This method is predicated on the similar-property principle. The ethanamine sidechain, for instance, may lead to matches with known inhibitors of amine-binding proteins. The pyrazole core is a well-known "hinge-binding" motif for many protein kinases, making this a primary target class to investigate.

Reverse Docking (Target Fishing)

This structure-based approach inverts the typical docking paradigm. Instead of screening a library of ligands against a single target, we screen our single ligand against a library of protein binding sites.

  • Methodology:

    • Submit the 3D structure of the compound to a reverse docking server like SwissTargetPrediction or PharmMapper.

    • These servers algorithmically fit the ligand into the binding pockets of thousands of proteins from the Protein Data Bank (PDB).

    • The output is a ranked list of potential targets based on the predicted binding energy or fit score.

  • Trustworthiness: The strength of this approach lies in its unbiased, proteome-wide screening capability. However, computational predictions are not proof. They are hypotheses that require experimental validation. High-scoring hits should be prioritized, particularly if multiple computational methods (e.g., similarity and docking) converge on the same protein or protein family.

The overall workflow for this initial computational phase is summarized below.

G cluster_0 Part 1: In Silico Hypothesis Generation cluster_1 Ligand-Based Methods cluster_2 Structure-Based Methods compound Query Compound: This compound sim_search Similarity Search (e.g., ChEMBL) compound->sim_search rev_dock Reverse Docking (e.g., SwissTargetPrediction) compound->rev_dock target_list Prioritized List of Potential Targets (e.g., Kinases, GPCRs) sim_search->target_list pharm_model Pharmacophore Model rev_dock->target_list

Caption: Workflow for computational target prediction.

Part 2: Experimental Validation of Drug-Target Interaction

With a list of prioritized targets from our in silico screen, we transition to the laboratory to empirically validate these predictions. The goal is to demonstrate a direct, high-affinity, and specific physical interaction between the compound and its putative target.

Phenotypic Screening: Finding a Biological Effect

In parallel with validating predicted targets, it is often insightful to ask a broader question: what biological effect does this compound have on cells? A phenotypic screen can provide an unbiased entry point for target deconvolution if the computational hits prove false or if the mechanism is novel.

  • Rationale: A measurable phenotype (e.g., cell death, inhibition of cytokine release) provides a functional readout that can be used to trace back to the upstream target. For instance, if the compound induces apoptosis specifically in BRAF-mutant melanoma cells, this strongly suggests an interaction with the MAPK signaling pathway.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol determines the concentration at which our compound affects cell viability, a crucial first-pass phenotypic screen.

  • Cell Seeding: Plate cancer cell lines (e.g., A375 for melanoma, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Biophysical Validation: Confirming Direct Binding

Biophysical assays are the gold standard for confirming a direct physical interaction between a ligand and a protein target. Surface Plasmon Resonance (SPR) is a premier technology for this purpose as it provides real-time kinetics and affinity data without the need for labels.

  • Rationale & Expertise: We choose SPR because it provides not only the binding affinity (KD) but also the association (ka) and dissociation (ko) rates. This kinetic information is invaluable for structure-activity relationship (SAR) studies and for distinguishing between a transient, non-specific interaction and a stable, drug-like binding event.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the validation of a predicted kinase target (e.g., "Kinase X").

  • Chip Preparation: Select a sensor chip (e.g., a CM5 chip) and immobilize the recombinant Kinase X protein onto the chip surface using standard amine coupling chemistry. Aim for a ligand density that will produce a response of ~100-200 Response Units (RU). Leave one flow cell blank to serve as a reference surface.

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in an appropriate running buffer (e.g., HBS-EP+). The concentration range should bracket the expected KD (e.g., 100 µM to 1 nM). Include a zero-concentration (buffer only) sample for double referencing.

  • Binding Assay:

    • Inject the different concentrations of the compound over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (typically 60-180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (typically 180-600 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract the signal from the "buffer only" injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Summarizing Biophysical Results

Quantitative data from validation experiments should be tabulated for clear comparison.

Predicted TargetMethodMeasured Affinity (K D)Association Rate (k a) (1/Ms)Dissociation Rate (k d) (1/s)
Kinase XSPR50 nM1.5 x 10^57.5 x 10^-3
Kinase YSPR1.2 µM2.3 x 10^42.8 x 10^-2
GPCR ZITC> 100 µMNot DeterminedNot Determined
Kinase ASPRNo Binding Detected--

Table 1: Hypothetical biophysical validation data for this compound against top computational hits. A low K D value indicates strong binding.

Part 3: Elucidating Mechanism of Action (MoA)

Confirming a direct binding target is a milestone, but not the end of the journey. The next critical phase is to understand the functional consequence of this binding event within a cellular context. Does the compound inhibit or activate the target? What are the downstream effects on the associated signaling pathway?

Target Engagement in a Cellular Environment

A key step is to demonstrate that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Principle & Trustworthiness: CETSA is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. By heating intact cells treated with the compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can confirm target engagement. A positive result provides strong, self-validating evidence that the drug reaches and binds its target in a physiological setting.

Mapping Downstream Signaling

Once target engagement is confirmed, we must map the downstream pathway modulation. For a kinase inhibitor, this involves assessing the phosphorylation state of its known substrates.

  • Methodology:

    • Treat cells with an effective concentration of the compound (e.g., 5-10x the IC50 from viability assays).

    • Lyse the cells at various time points.

    • Use Western Blotting with phospho-specific antibodies to probe for changes in the signaling cascade. For example, if the target is a MAPK pathway kinase like MEK1, we would probe for levels of phosphorylated ERK (p-ERK), its direct substrate.

  • Expertise: A decrease in p-ERK levels following treatment would serve as compelling evidence that our compound not only binds MEK1 but also inhibits its catalytic activity, thus validating its mechanism of action.

The diagram below illustrates a hypothetical signaling cascade initiated by the drug-target interaction.

G cluster_0 Part 3: Mechanism of Action Validation compound Our Compound target Validated Target (e.g., Kinase X) compound->target Binds & Inhibits substrate Downstream Substrate (e.g., Protein Y) target->substrate Phosphorylates p_substrate Phosphorylated Substrate (p-Protein Y) substrate->p_substrate response Cellular Response (e.g., Apoptosis, ↓ Proliferation) p_substrate->response Signal Transduction

Caption: Hypothetical signaling pathway modulation.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step workflow for the identification and validation of therapeutic targets for the novel compound this compound. By integrating predictive computational screening with definitive biophysical and cell-based assays, this strategy maximizes the probability of success while ensuring that resources are directed toward the most promising hypotheses.

The successful completion of this workflow—from a ranked list of computational hits to the confirmation of downstream pathway modulation in cells—provides a comprehensive data package. This package not only elucidates the compound's mechanism of action but also lays the essential groundwork for future lead optimization, preclinical development, and ultimately, the potential translation of a novel chemical entity into a life-saving therapeutic.

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this five-membered aromatic heterocycle are known to possess anticancer, anti-inflammatory, antimicrobial, and antidepressant properties, among others. The compound 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, with its distinct substitution pattern, represents a novel chemical entity with significant therapeutic potential. This guide provides a comprehensive framework for its initial in vitro characterization, designed for researchers and scientists in drug development. The proposed studies are structured to systematically evaluate its bioactivity, elucidate its potential mechanisms of action, and establish a foundation for further preclinical development.

The molecule under investigation, this compound, has the molecular formula C₉H₁₇N₃ and a molecular weight of 167.25 g/mol . Its structure features a pyrazole ring substituted with an ethanamine side chain, suggesting potential for diverse biological interactions and making it a compelling candidate for thorough investigation.

Part 1: Proposed Tiered In Vitro Evaluation Strategy

A systematic, tiered approach is recommended to efficiently screen for biological activity and subsequently probe the mechanism of action. This strategy ensures that resources are directed toward the most promising therapeutic avenues.

G Cytotoxicity Cytotoxicity Screening (MTT Assay) AntiInflammatory Anti-Inflammatory (COX-1/COX-2 Inhibition) Cytotoxicity->AntiInflammatory If cytotoxic CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If selectively cytotoxic Antimicrobial Antimicrobial Screening (Broth Microdilution) Antidepressant Antidepressant (MAO-A/MAO-B Inhibition) Apoptosis Apoptosis Assay CellCycle->Apoptosis ROS ROS Detection Apoptosis->ROS Tubulin Tubulin Polymerization ROS->Tubulin

Caption: Proposed tiered workflow for in vitro evaluation.

Part 2: Tier 1 - Primary Screening Protocols

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] It is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2]

Experimental Protocol
  • Cell Seeding:

    • Seed a panel of human cancer cell lines (e.g., MCF-7 breast, DU145 prostate, A549 lung) and a normal human cell line (e.g., BEAS-2B bronchial epithelial) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in each well with 100 µL of medium containing the test compound concentrations. Include vehicle-only controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[2]

    • Incubate the plate for 4 hours at 37°C.[2][4]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[2]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[2]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[2]

Data Presentation
Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
MCF-70.1, 1, 10, 50, 100Data to be filledTBD
DU1450.1, 1, 10, 50, 100Data to be filledTBD
A5490.1, 1, 10, 50, 100Data to be filledTBD
BEAS-2B0.1, 1, 10, 50, 100Data to be filledTBD
Antimicrobial Screening: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Experimental Protocol
  • Inoculum Preparation:

    • Prepare a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[5]

    • Dilute the standardized inoculum to the appropriate final concentration for testing in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[5]

  • Microdilution Plate Setup:

    • In a 96-well microdilution plate, prepare serial two-fold dilutions of the test compound in the broth medium.[5]

    • Inoculate each well with the standardized bacterial or fungal suspension.[7]

    • Include a growth control (inoculum without compound) and a sterility control (broth only).[5]

  • Incubation:

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5]

Data Presentation
MicroorganismCompound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (ATCC 29213)TBDe.g., Vancomycin
E. coli (ATCC 25922)TBDe.g., Ciprofloxacin
C. albicans (ATCC 90028)TBDe.g., Fluconazole

Part 3: Tier 2 - Target-Specific Assays

Anti-Inflammatory Potential: COX-1/COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8]

Experimental Protocol
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and either COX-1 (ovine) or COX-2 (human recombinant) enzyme.[9]

  • Inhibitor Incubation:

    • To the wells of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.[8]

    • Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib, Indomethacin).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[8]

  • Reaction and Detection:

    • Initiate the reaction by adding the substrate, arachidonic acid.[10]

    • Incubate for 10 minutes at 37°C.[8]

    • Stop the reaction with a suitable stop solution (e.g., HCl).[8]

    • Measure the amount of prostaglandin E2 (PGE₂) produced using a colorimetric or enzyme immunoassay (EIA) kit.[8]

Potential Antidepressant Activity: MAO-A/MAO-B Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[11] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[12]

Experimental Protocol
  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well black microplate, add human recombinant MAO-A or MAO-B enzyme solution.

    • Add serial dilutions of the test compound or a known inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[12]

    • Incubate for 10 minutes at room temperature.[13]

  • Reaction Initiation:

    • Prepare a working reagent containing the substrate (e.g., p-Tyramine or Kynuramine), a dye reagent (e.g., Amplex Red), and Horseradish Peroxidase (HRP) in assay buffer.[11][13]

    • Add the working reagent to all wells to start the reaction.[13]

  • Signal Detection:

    • Incubate for 20-40 minutes in the dark.[13][14]

    • Measure the fluorescence intensity using a plate reader (e.g., λex = 530 nm, λem = 585 nm).[13]

Part 4: Tier 3 - Mechanistic Studies for Cytotoxic Hits

If the compound shows selective cytotoxicity against cancer cells in Tier 1, the following mechanistic studies are proposed.

G cluster_0 Cellular Response to Cytotoxic Compound cluster_1 Assay Start Cancer Cells Treated with Compound CellCycle Cell Cycle Arrest? Start->CellCycle Apoptosis Induction of Apoptosis? Start->Apoptosis ROS Increased ROS? Start->ROS Tubulin Tubulin Disruption? Start->Tubulin PI_Staining Propidium Iodide Flow Cytometry CellCycle->PI_Staining AnnexinV Annexin V/PI Flow Cytometry Apoptosis->AnnexinV DCFHDA DCFH-DA Assay ROS->DCFHDA Polymerization Tubulin Polymerization Assay Tubulin->Polymerization

Caption: Workflow for mechanistic investigation of cytotoxic activity.

Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Experimental Protocol
  • Cell Treatment and Harvesting: Treat cancer cells with the IC₅₀ concentration of the compound for 24-48 hours. Harvest the cells by trypsinization.

  • Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Cells can be stored at 4°C for several weeks.[15]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15][16]

  • Flow Cytometry: Incubate for 15-30 minutes at room temperature, protected from light. Analyze the DNA content by flow cytometry.[15][16]

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol
  • Cell Treatment and Collection: Treat cells with the IC₅₀ concentration of the compound. Collect both adherent and floating cells.

  • Staining: Wash 1-5 x 10⁵ cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.[17][18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

  • Incubation and Analysis: Incubate for 15 minutes at room temperature in the dark.[19] Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[19]

Reactive Oxygen Species (ROS) Detection

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20]

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate and treat with the test compound.[20]

  • DCFH-DA Staining: Remove the treatment medium and wash the cells. Add the DCFH-DA working solution (e.g., 10 µM) and incubate at 37°C for 30 minutes.[20][21]

  • Measurement: Wash the cells with PBS. Measure fluorescence intensity with a microplate reader (Ex/Em = 485/530 nm) or visualize using a fluorescence microscope.[20][22]

Tubulin Polymerization Inhibition Assay

This assay determines if the compound interferes with the assembly of microtubules, a common mechanism for anticancer drugs.[23]

Experimental Protocol
  • Reaction Setup: On ice, prepare a reaction mix containing purified tubulin (>99% pure), GTP, and a fluorescence-based reporter in a polymerization buffer.[24]

  • Compound Addition: In a pre-warmed 96-well plate, add the test compound or controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer).[24]

  • Initiation and Monitoring: Initiate polymerization by adding the ice-cold tubulin reaction mix to the wells and immediately transferring the plate to a microplate reader pre-warmed to 37°C.[24]

  • Data Acquisition: Monitor the increase in fluorescence (or turbidity at 350 nm) over time (e.g., every 30 seconds for 90 minutes).

References

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First synthesized by Knorr in 1883, this seemingly simple scaffold has proven to be a "privileged structure," a framework that can provide ligands for diverse biological targets, leading to a remarkable breadth of pharmacological activities.[1] Its prevalence in FDA-approved drugs—from the anti-inflammatory blockbuster Celecoxib to pioneering kinase inhibitors and metabolic modulators—testifies to its versatility and robust drug-like properties.[3][4][5] More than 40 pyrazole-containing therapeutics have received FDA approval, highlighting the pivotal role of this chemical framework in drug optimization and development.[6]

This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of pyrazole-containing drugs. As a Senior Application Scientist, the objective is to provide a deeper understanding of the causality behind the pyrazole core's success. We will explore its fundamental physicochemical properties, delve into key synthetic and analytical strategies, and dissect its role in modulating major drug target classes through detailed case studies. The focus will be on the strategic rationale that underpins its use, from bioisosteric replacement to the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Part 1: The Pyrazole Core - Physicochemical Properties and Design Rationale

The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of electronic, steric, and hydrogen-bonding characteristics. Understanding these properties is crucial for rationally incorporating the scaffold into a lead optimization campaign.

Structural and Electronic Profile

Pyrazole is an aromatic heterocycle whose two nitrogen atoms impart distinct properties. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[5] This duality is fundamental to its ability to form specific, high-affinity interactions within biological targets.

A critical feature is its tautomerism. In unsymmetrically substituted pyrazoles, a proton can reside on either nitrogen atom, leading to a mixture of tautomers.[2][5] This has significant implications for synthesis, as alkylation can produce a mixture of N-1 and N-2 isomers, and for receptor binding, where the molecule may adopt a specific tautomeric form to optimize interactions.[5]

The Pyrazole as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The pyrazole ring is a master of this, serving as a non-classical bioisostere for various moieties, which allows for the optimization of potency, selectivity, and ADME properties.[7][8]

  • Arene and Phenol Bioisostere: Pyrazole can replace benzene or phenol rings. While electronically different, it can mimic the spatial arrangement of an aryl ring while introducing significant changes to physicochemical properties. Notably, pyrazole (ClogP ≈ 0.24) is significantly less lipophilic than benzene (ClogP ≈ 2.14).[5] This strategy can enhance aqueous solubility and modulate metabolic stability, often replacing metabolically vulnerable phenols.

  • Amide Bioisostere: The pyrazole core has been successfully used as a replacement for the amide functional group.[7][8] This is a powerful strategy to improve metabolic stability against proteases, enhance cell permeability, and lock the molecule into a more rigid, bioactive conformation.[8]

The decision to use a pyrazole as a bioisostere is a strategic one. It is employed not merely to occupy space but to introduce hydrogen bonding vectors, alter lipophilicity, improve metabolic stability, and explore new intellectual property space.[5][7]

PropertyValue/DescriptionSignificance in Drug Design
pKa ~2.5Weakly basic; typically not protonated at physiological pH, which can be favorable for membrane permeability.
ClogP ~0.24Low lipophilicity compared to benzene, allowing for improved aqueous solubility.[5]
Hydrogen Bonding N-1 is a donor; N-2 is an acceptor.Provides directional interactions to anchor the molecule in a binding pocket.[5]
Metabolic Stability Generally highThe aromatic ring is resistant to oxidative metabolism, enhancing drug half-life.
Tautomerism Exists in unsymmetrically substituted pyrazolesCan influence receptor recognition and synthetic outcomes.[2][5]

Part 2: Synthesis and Characterization of Pyrazole Derivatives

The synthetic accessibility of the pyrazole core is a primary reason for its widespread use.[9] Numerous methods exist, with the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being the most common.

Key Synthetic Methodologies

The classical and most utilized method is the Knorr synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[1][10] This method is robust, versatile, and allows for the introduction of a wide range of substituents at various positions of the pyrazole ring.

Another powerful technique is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, or nitrilimines with alkenes.[10] This approach offers excellent control over regioselectivity, which can be a challenge in the Knorr synthesis with unsymmetrical precursors.

Synthetic_Workflow cluster_knorr Knorr Synthesis cluster_cyclo 1,3-Dipolar Cycloaddition K1 1,3-Dicarbonyl Compound K_Intermediate Hydrazone/ Enamine Intermediate K1->K_Intermediate Condensation K2 Hydrazine Derivative K2->K_Intermediate K_Product Substituted Pyrazole K_Intermediate->K_Product Cyclization/ Dehydration C1 Diazo Compound (or Nitrilimine precursor) C_Product Substituted Pyrazole C1->C_Product [3+2] Cycloaddition C2 Alkyne / Alkene C2->C_Product

Caption: Common synthetic routes to the pyrazole core.

Experimental Protocol: Knorr Synthesis of a Diaryl-Substituted Pyrazole

This protocol provides a representative procedure for synthesizing a pyrazole derivative, a common scaffold in COX-2 inhibitors. The rationale is to use readily available starting materials in a straightforward condensation/cyclization reaction.

Objective: To synthesize 1,3-diaryl-5-methylpyrazole.

Materials:

  • 1-Aryl-1,3-butanedione (1.0 eq)

  • Arylhydrazine hydrochloride (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1-aryl-1,3-butanedione (1.0 eq) and ethanol (10 mL per mmol of dione).

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If not, slowly add cold water to the flask until a solid precipitates out.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Analytical Characterization

Unambiguous characterization of the synthesized pyrazole derivatives is critical for structure elucidation and purity assessment.[11] A combination of spectroscopic techniques is essential.

Protocol: Standard Characterization Suite

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

    • ¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the pyrazole ring protons are diagnostic.[11]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.[12]

    • Rationale: NMR is the most powerful tool for confirming the regiochemistry of substitution on the pyrazole ring, a critical detail that synthetic methods can leave ambiguous. 2D NMR techniques (COSY, HSQC) can be used to confirm assignments.[11]

  • Mass Spectrometry (MS):

    • Method: Typically performed using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Rationale: Provides the exact mass of the synthesized compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.[13]

  • Infrared (IR) Spectroscopy:

    • Method: The sample is analyzed as a solid (KBr pellet) or thin film.

    • Rationale: Identifies the presence of key functional groups. For pyrazoles, characteristic bands for C=N and C=C stretching in the 1580-1600 cm⁻¹ region are expected.[14]

Part 3: The Pyrazole Core in Action - Key Therapeutic Targets

The true measure of the pyrazole scaffold is its success in delivering clinically effective drugs. We will examine three case studies, each representing a different major drug target class.

Case Study A: Anti-inflammatory Agents (COX-2 Inhibitors)

Lead Compound: Celecoxib (Celebrex®)

Mechanism of Action: Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme.[15][16] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17] While COX-1 is constitutively expressed and has protective functions (e.g., in the stomach lining), COX-2 is induced at sites of inflammation.[18] Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to the larger active site of the COX-2 isoform.[16] The key to this selectivity is its sulfonamide side chain, which binds to a hydrophilic side pocket present in COX-2 but not COX-1.[16][17] This selective inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[16][18]

COX2_Pathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA Stimuli COX2 COX-2 Enzyme AA->COX2 PLA2 Phospholipase A2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Lead_Optimization Start Hit Identification (e.g., Pyrazole from HTS) SAR Initial SAR Exploration (C-3, C-5, N-1 analogs) Start->SAR Potency Potency & Selectivity Assays SAR->Potency ADME ADME/PK Profiling (Solubility, Metabolism) Potency->ADME Design Rational Design Cycle (Bioisosteric replacement, substituent modification) ADME->Design Data informs next cycle Candidate Preclinical Candidate ADME->Candidate Optimal Profile Achieved Design->SAR Synthesize New Analogs

References

Methodological & Application

Application Note & Synthesis Protocol: Preparation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, two-part protocol for the synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, a valuable heterocyclic building block. The synthesis begins with the classic Knorr pyrazole synthesis via the cyclocondensation of 3-ethyl-2,4-pentanedione with hydrazine hydrate to form the 4-ethyl-3,5-dimethyl-1H-pyrazole core. The second stage involves a regioselective N-alkylation of the pyrazole intermediate using N-(2-bromoethyl)phthalimide, followed by a robust deprotection step using hydrazine hydrate to yield the target primary amine. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization.

Synthesis Overview & Rationale

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry due to their prevalence in pharmacologically active compounds. The target molecule, this compound, incorporates a substituted pyrazole ring linked to a flexible ethylamine sidechain, making it an ideal scaffold for further elaboration in drug discovery programs.

The chosen synthetic strategy is a robust and logical sequence:

  • Pyrazole Ring Formation: The Knorr pyrazole synthesis is a highly reliable and straightforward method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] Using the symmetrical 3-ethyl-2,4-pentanedione ensures the formation of a single pyrazole product, 4-ethyl-3,5-dimethyl-1H-pyrazole, avoiding the regioselectivity issues that can arise with unsymmetrical diketones.[5]

  • N-Alkylation and Deprotection: Introducing the ethanamine sidechain is achieved via a Gabriel synthesis variant. The pyrazole nitrogen is first alkylated with N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing side reactions. Subsequent deprotection with hydrazine hydrate efficiently cleaves the phthalimide to release the desired primary amine.[6][7] This two-step sequence is a classic and high-yielding method for installing a protected primary amine.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Part A: Pyrazole Core Synthesis cluster_1 Part B: Sidechain Installation A 3-Ethyl-2,4-pentanedione + Hydrazine Hydrate B Cyclocondensation (Knorr Synthesis) A->B Ethanol, Reflux C 4-Ethyl-3,5-dimethyl-1H-pyrazole B->C D Pyrazole Intermediate (from Part A) + N-(2-Bromoethyl)phthalimide C->D E N-Alkylation D->E Base (e.g., K2CO3), DMF F Protected Intermediate E->F G Deprotection (Gabriel Amine Synthesis) F->G Hydrazine Hydrate, Ethanol H This compound G->H

Caption: Synthetic workflow for the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )SupplierNotes
3-Ethyl-2,4-pentanedione1540-34-7C₇H₁₂O₂128.17Sigma-Aldrich[8][9][10] Mixture of tautomers, 98% purity.
Hydrazine Hydrate7803-57-8H₆N₂O50.06Sigma-Aldrich~64% Hydrazine in H₂O. Corrosive and toxic.
N-(2-Bromoethyl)phthalimide574-98-1C₁₀H₈BrNO₂254.08Sigma-AldrichLachrymator.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher ScientificAnhydrous, fine powder.
Ethanol (EtOH)64-17-5C₂H₆O46.07VWRAnhydrous, 200 proof.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Sigma-AldrichAnhydrous.
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.12Fisher ScientificAnhydrous.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93VWRACS Grade.
Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Fisher ScientificAnhydrous.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Sigma-AldrichConcentrated, ~37%.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Fisher ScientificSaturated aqueous solution.
Silica Gel112926-00-8SiO₂60.08Sorbent Technologies230-400 mesh for column chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Column chromatography setup

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, and Melting Point Apparatus for characterization

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

Part A: Synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole

This procedure is based on the well-established Knorr cyclocondensation reaction.[1][2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethyl-2,4-pentanedione (10.0 g, 78.0 mmol).

  • Reagent Addition: Add 30 mL of anhydrous ethanol to the flask and stir to dissolve the diketone. Slowly add hydrazine hydrate (4.0 mL, ~80 mmol, ~1.05 eq.) dropwise to the stirring solution. The addition is mildly exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting diketone should be consumed, and a new, more polar spot corresponding to the pyrazole product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting oil, add 50 mL of dichloromethane (DCM) and 50 mL of water. Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

  • Collect the organic layer. Wash the organic layer with 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil or low-melting solid.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

    • Expected Yield: 8.5 - 9.5 g (80-90%).

    • Characterization: The structure should be confirmed by ¹H NMR and Mass Spectrometry.

Part B: Synthesis of this compound

This part involves the N-alkylation of the pyrazole followed by phthalimide deprotection.[11][6]

  • N-Alkylation Setup: To a 250 mL round-bottom flask, add the 4-ethyl-3,5-dimethyl-1H-pyrazole (8.0 g, 64.4 mmol) from Part A, N-(2-bromoethyl)phthalimide (17.9 g, 70.8 mmol, 1.1 eq.), and anhydrous potassium carbonate (13.4 g, 96.6 mmol, 1.5 eq.).

  • Solvent Addition: Add 100 mL of anhydrous DMF. The choice of a polar aprotic solvent like DMF is crucial for facilitating this Sₙ2 reaction.

  • Alkylation Reaction: Heat the suspension to 80°C with vigorous stirring for 12-16 hours. Monitor the reaction by TLC (30% ethyl acetate in hexanes) for the disappearance of the starting pyrazole.

  • Work-up of Protected Intermediate: Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of cold water with stirring. A precipitate (the phthalimide-protected intermediate) will form.

  • Filter the solid product using a Büchner funnel, wash thoroughly with water, and then with a small amount of cold diethyl ether to aid in drying. Dry the solid under vacuum.

  • Deprotection Setup: Transfer the dried phthalimide-protected intermediate to a 250 mL round-bottom flask. Add 120 mL of ethanol and a magnetic stir bar.

  • Hydrazine Addition: Warm the suspension gently to achieve better solubility. Add hydrazine hydrate (6.5 mL, ~130 mmol, ~2.0 eq.) dropwise. The use of excess hydrazine ensures complete cleavage of the phthalimide group.[7][12]

  • Deprotection Reaction: Heat the mixture to reflux for 4-6 hours. During this time, a dense white precipitate (phthalhydrazide) will form.

  • Work-up and Isolation: Cool the reaction to room temperature. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Acidification and Purification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl until the pH is ~1-2 to form the hydrochloride salt of the product amine.

  • Remove the ethanol via rotary evaporation. The resulting residue contains the product as its HCl salt.

  • To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH >12 with 50% NaOH solution.

  • Extract the aqueous layer three times with 50 mL portions of DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as an oil.

    • Expected Yield: 6.8 - 8.4 g (60-75% over two steps).

    • Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary & Expected Results

CompoundAppearanceYieldM.P. (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)
4-Ethyl-3,5-dimethyl-1H-pyrazole Pale yellow oil or white solid80-90%48-50~9.5 (br s, 1H, NH), 2.35 (q, 2H, CH₂), 2.20 (s, 6H, 2xCH₃), 1.10 (t, 3H, CH₃)
Target Product Colorless to pale yellow oil60-75%N/A~4.0 (t, 2H, N-CH₂), 3.1 (t, 2H, CH₂-N), 2.3 (q, 2H, CH₂), 2.15 (s, 3H, CH₃), 2.10 (s, 3H, CH₃), 1.4 (br s, 2H, NH₂), 1.05 (t, 3H, CH₃)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part AIncomplete reaction; loss during work-up.Ensure reflux time is adequate (monitor by TLC). Be careful not to use excessive water during the initial work-up to avoid product loss.
Low yield in N-alkylationIncomplete reaction; wet reagents.Ensure pyrazole, K₂CO₃, and DMF are anhydrous. Increase reaction time or temperature slightly (e.g., to 90°C).
Difficulty filtering phthalhydrazidePrecipitate is too fine.Cool the reaction mixture thoroughly in an ice bath before filtration to encourage crystal growth.
Product is impure after final extractionIncomplete removal of hydrazine or side products.Ensure the aqueous layer is strongly basic (pH >12) before extraction. If necessary, purify the final oil by column chromatography on silica gel (elute with DCM/Methanol/NH₄OH gradient).

References

Application Note & Protocols: Comprehensive Analytical Characterization of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the analytical characterization of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, tailored for professionals in drug discovery and development. This document outlines a multi-technique approach to ensure unambiguous structural elucidation and purity assessment.

Abstract

This guide provides a comprehensive suite of detailed protocols for the analytical characterization of this compound, a substituted pyrazole of significant interest in medicinal chemistry. The methodologies herein are designed to establish an unequivocal structural identity and a precise purity profile, which are foundational requirements for advancing any new chemical entity (NCE) through the development pipeline. This document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical data package.

Introduction: The Imperative of Rigorous Characterization

In pharmaceutical research, a molecule's identity and purity are inextricably linked to its biological activity and safety profile. Ambiguity in structure or the presence of unknown impurities can confound biological data and lead to costly failures in later development stages. Pyrazoles, as a class, are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] Therefore, the rigorous characterization of novel derivatives like this compound is not a perfunctory task but a critical scientific necessity. This guide presents an integrated analytical strategy to build a comprehensive and trustworthy profile of the target compound.

Integrated Analytical Workflow

A multi-technique, hierarchical strategy is essential for a complete characterization. The workflow begins with definitive structural elucidation, followed by chromatographic purity assessment and confirmation of elemental composition. Each step provides orthogonal data that collectively validate the compound's identity and quality.

Analytical_Workflow cluster_0 Part 1: Structural Elucidation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Final Identity Confirmation NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Primary Structure & Connectivity HRMS High-Resolution Mass Spectrometry Elemental Composition NMR->HRMS Corroborates Mass FTIR FTIR Spectroscopy Functional Group Confirmation NMR->FTIR Corroborates Functional Groups HPLC HPLC-UV/MS Quantitative Purity & Impurity ID NMR->HPLC Identifies Main Peak EA Elemental Analysis (%C, H, N) Formula Verification HRMS->EA Corroborates Formula HPLC->HRMS Confirms Mass of Main Peak

Figure 1: A hierarchical workflow for comprehensive compound characterization.

PART 1: STRUCTURAL ELUCIDATION

The initial and most critical phase is the unequivocal determination of the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for organic molecules, providing detailed information about the atomic framework and connectivity.[3][4]

Expertise & Rationale: A simple one-dimensional (1D) ¹H NMR spectrum provides initial information on proton environments, but for a molecule with multiple methyl and methylene groups, signal overlap is likely. A higher field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion.[5] Crucially, two-dimensional (2D) experiments are not optional; they are essential for definitive proof of structure. A COSY (Correlation Spectroscopy) experiment will establish proton-proton (H-H) coupling networks (e.g., within the ethyl and ethanamine fragments), while an HSQC (Heteronuclear Single Quantum Coherence) experiment unambiguously links each proton to its directly attached carbon, preventing misassignment.[1]

Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse. Ensure a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, which is important for accurate integration.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition:

    • COSY: Acquire a standard gradient-enhanced COSY (gCOSY) experiment to map ³JHH couplings.

    • HSQC: Acquire a standard gradient-enhanced HSQC experiment to correlate ¹H and ¹³C chemical shifts for all C-H bonds.

  • Data Processing & Interpretation: Process the spectra using appropriate software. Integrate the ¹H signals to determine proton ratios. Use the 2D spectra to build molecular fragments and connect them to confirm the final structure.

Table 1: Predicted NMR Data for this compound in CDCl₃

Molecular Fragment Assignment Predicted ¹H δ (ppm), Multiplicity Predicted ¹³C δ (ppm) Key COSY Correlations
Pyrazole Ring 3-CH₃ ~2.2, s ~11 -
5-CH₃ ~2.3, s ~13 -
4-C-CH₂ CH₃ ~2.4, q ~18 4-C-CH₂CH₃
4-C-CH₂CH₃ ~1.1, t ~15 4-C-CH₂ CH₃
Ethanamine Chain 1-N-CH₂ CH₂NH₂ ~4.0, t ~50 1-N-CH₂CH₂ NH₂
1-N-CH₂CH₂ NH₂ ~3.0, t ~40 1-N-CH₂ CH₂NH₂
-NH₂ 1.5-2.5, br s - -
Pyrazole Carbons C3, C5 - ~146, ~139 -

| | C4 | - | ~116 | - |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental formula.

Expertise & Rationale: Low-resolution mass spectrometry can only provide the nominal mass, which may be shared by multiple chemical formulas. HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) provides a mass measurement with high precision (typically < 5 ppm error), which allows for the calculation of a single, unique elemental formula.[6] For this molecule, Electrospray Ionization (ESI) in positive mode is the ideal technique, as the primary amine group is easily protonated to form the [M+H]⁺ ion.[1]

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Set to a high-resolution mode.

    • Calibration: Ensure the instrument is recently calibrated with a known standard covering the mass range of interest.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula. Compare the measured mass to the theoretical mass.

Table 2: Expected HRMS Data

Parameter Value
Chemical Formula C₁₀H₁₉N₃
Theoretical Monoisotopic Mass (M) 181.157898
Ion Observed [M+H]⁺
Theoretical m/z for [M+H]⁺ 182.165173

| Required Mass Accuracy | < 5 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Expertise & Rationale: While NMR and MS define the molecular skeleton, FTIR provides orthogonal confirmation by identifying the vibrations of specific bonds.[4][7] For this molecule, the key signatures to look for are the N-H stretches of the primary amine, the C-H stretches of the alkyl groups, and the C=N/C=C stretches within the pyrazole ring.[8] The presence of two distinct N-H stretching bands is characteristic of a primary amine (-NH₂).

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the principal absorption bands and assign them to their corresponding functional groups.

Table 3: Key FTIR Vibrational Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Symmetric & Asymmetric Stretch 3400 - 3250 (typically two bands)
Alkyl Groups C-H Stretch 2960 - 2850
Primary Amine N-H Bend (Scissoring) 1650 - 1580
Pyrazole Ring C=N and C=C Stretch 1600 - 1450
Alkyl Groups C-H Bend 1470 - 1350

| Pyrazole Ring | C-N Stretch | ~1290[8] |

PART 2: PURITY ASSESSMENT

Once the structure is confirmed, its purity must be quantitatively assessed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the definitive technique for separating the main compound from impurities and quantifying its purity.[9]

Expertise & Rationale: A reversed-phase method using a C18 column is the standard and most effective starting point for a molecule of this polarity. A gradient elution (gradually increasing the organic solvent percentage) is crucial to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are separated and detected within a reasonable run time.[10][11] Using a Photo-Diode Array (PDA) detector allows for the determination of peak purity and selection of the optimal detection wavelength. Coupling the HPLC to a mass spectrometer (LC-MS) is highly valuable for obtaining the mass of any detected impurity peaks, which provides critical clues for their identification.[6] The method should be developed and validated according to ICH Q2(R1) guidelines for regulatory submissions.

HPLC_Method instrument HPLC System Mobile Phase A: 0.1% Formic Acid in H₂O Mobile Phase B: 0.1% Formic Acid in ACN Flow Rate: 1.0 mL/min Column: C18, 4.6x150mm, 5µm detectors Detectors UV/PDA (220 nm) Mass Spectrometer (ESI+) instrument->detectors:uv Separated Analytes output Data Output Purity (% Area) Retention Time (t_R) Impurity m/z detectors:ms->output

Figure 2: Schematic of the recommended HPLC-UV/MS setup.

Protocol: HPLC Purity Analysis

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • System Purge: Purge all solvent lines thoroughly.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm or λmax determined by PDA.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation: Prepare a sample stock solution of ~1.0 mg/mL in a 50:50 mixture of Mobile Phase A:B. Dilute to ~0.1 mg/mL for analysis.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.

PART 3: FINAL IDENTITY CONFIRMATION

Elemental Analysis

This technique provides an independent, quantitative confirmation of the elemental formula derived from HRMS.

Expertise & Rationale: Elemental analysis measures the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The results provide a fundamental check on the compound's composition and purity. A close match between the experimental and theoretical percentages (typically within ±0.4%) is strong evidence confirming the proposed elemental formula.[12] It is critical that the sample be scrupulously dry, as residual water or solvents will significantly skew the results.

Protocol: CHN Elemental Analysis

  • Sample Preparation: Dry the sample thoroughly under high vacuum for several hours to remove any residual solvents and moisture.

  • Instrumentation: Submit an accurately weighed sample (1-3 mg) for analysis using a commercial CHN analyzer.

  • Data Analysis: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values calculated from the chemical formula.

Table 4: Elemental Composition Data

Element Theoretical % for C₁₀H₁₉N₃ Acceptance Criteria
Carbon (C) 66.25% ± 0.4%
Hydrogen (H) 10.56% ± 0.4%

| Nitrogen (N) | 23.18% | ± 0.4% |

Conclusion

The application of this comprehensive analytical workflow, combining advanced spectroscopic and chromatographic techniques, ensures a robust and reliable characterization of this compound. The orthogonal data generated from NMR, HRMS, FTIR, HPLC, and Elemental Analysis provide a self-validating system that confirms the molecule's structure, identity, and purity with a high degree of scientific confidence. This complete data package is the essential foundation for all subsequent research and development activities.

References

Application Note: Spectroscopic Analysis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exposition on the spectroscopic characterization of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and practical protocols for the analysis of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure technical accuracy and trustworthiness.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The structural elucidation of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and providing insights into their chemical properties. Spectroscopic techniques are indispensable tools for this purpose. This application note serves as a practical guide to the multi-faceted spectroscopic analysis of the title compound, ensuring a thorough and reliable characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the molecular formula C₉H₁₇N₃, forms the basis for predicting its spectroscopic behavior. The key structural features include a 3,5-dimethyl-4-ethyl-substituted pyrazole ring, an N-substituted ethanamine side chain, and a primary amine group. These features will give rise to characteristic signals in NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2][3][4]

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Pyrazole-CH₃ (C3 & C5)2.1-2.3Singlet6HMethyl groups on an aromatic-like heterocyclic ring.
Ethyl-CH₂ (pyrazole ring)2.3-2.5Quartet2HMethylene group adjacent to an aromatic ring and a methyl group.
Ethyl-CH₃ (pyrazole ring)1.0-1.2Triplet3HTerminal methyl group of an ethyl chain.
N-CH₂ (ethanamine)4.0-4.2Triplet2HMethylene group attached to the pyrazole nitrogen.
C-CH₂ (ethanamine)3.0-3.2Triplet2HMethylene group adjacent to the primary amine.
-NH₂1.5-2.5 (broad)Singlet2HPrimary amine protons, often broad and exchangeable with D₂O.
2.1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments. The predicted chemical shifts are detailed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Pyrazole-C3 & C5145-150Carbons in the pyrazole ring attached to methyl groups.[3]
Pyrazole-C4115-120Carbon in the pyrazole ring substituted with an ethyl group.
Pyrazole-CH₃10-15Methyl carbons attached to the pyrazole ring.
Ethyl-CH₂ (pyrazole ring)18-22Methylene carbon of the ethyl group.
Ethyl-CH₃ (pyrazole ring)13-17Terminal methyl carbon of the ethyl group.
N-CH₂ (ethanamine)48-52Methylene carbon attached to the pyrazole nitrogen.
C-CH₂ (ethanamine)40-44Methylene carbon adjacent to the primary amine.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6][7]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch (amine)3300-3500Medium, often two bandsPrimary amine asymmetric and symmetric stretching.[8]
C-H Stretch (aliphatic)2850-3000StrongStretching vibrations of CH₂, and CH₃ groups.
C=N Stretch (pyrazole)1550-1620MediumCharacteristic stretching of the pyrazole ring.[9]
N-H Bend (amine)1580-1650MediumScissoring vibration of the primary amine.
C-N Stretch1000-1250MediumStretching vibration of the carbon-nitrogen bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[10][11]

Parameter Predicted Value/Observation Justification
Molecular Ion (M⁺) m/z = 153Based on the molecular formula C₉H₁₇N₃.
Major Fragmentation Pathways Loss of the ethanamine side chain, cleavage of the ethyl group.Common fragmentation patterns for N-alkylated pyrazoles.[12]
Key Fragment Ions m/z = 124 (M - C₂H₅), m/z = 110 (M - C₂H₅N)Resulting from the cleavage of the side chains.

Experimental Protocols

To ensure the acquisition of high-quality and reliable data, the following detailed protocols should be followed.

NMR Spectroscopy Protocol
Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure homogeneity.

Instrumental Parameters
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase and Baseline Correction I->J K Integrate and Peak Pick J->K L Structure Elucidation K->L

Caption: NMR Experimental Workflow.

IR Spectroscopy Protocol
Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters
  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: ATR.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Apply Sample A->B C Apply Pressure B->C D Collect Background Spectrum C->D E Collect Sample Spectrum D->E F Identify Characteristic Absorption Bands E->F G Correlate with Functional Groups F->G

Caption: IR Spectroscopy Experimental Workflow.

Mass Spectrometry Protocol
Sample Preparation
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Further dilute the solution to a final concentration of 1-10 µg/mL.

Instrumental Parameters (Electrospray Ionization - ESI)
  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

  • Collision Energy (for MS/MS): If performing tandem mass spectrometry, apply a suitable collision energy to induce fragmentation and obtain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_analysis Data Analysis A Prepare Dilute Sample Solution B Load into Syringe A->B C Infuse Sample into Ion Source B->C D Acquire Full Scan Mass Spectrum C->D E Perform MS/MS on Parent Ion (Optional) D->E F Determine Molecular Weight D->F E->F G Analyze Fragmentation Pattern F->G H Confirm Structure G->H

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust and definitive structural characterization. The protocols and predicted data presented in this application note offer a reliable framework for researchers in the field. By understanding the principles behind each technique and adhering to meticulous experimental procedures, scientists can ensure the integrity and accuracy of their findings, which is paramount in the advancement of chemical and pharmaceutical research.

References

Application Note: Chromatographic Purification of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purification Challenge

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine is a substituted pyrazole derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] The synthesis of this molecule, like many N-heterocyclic compounds, often results in a crude mixture containing starting materials, reagents, and by-products.[2] The primary challenge in its purification lies in the molecule's dual nature: a moderately non-polar pyrazole core and a highly polar, basic primary amine side chain.

This combination can lead to significant issues in standard chromatography, most notably strong, irreversible binding to acidic stationary phases and severe peak tailing, which compromises purity and yield. This application note provides a comprehensive guide with detailed protocols for three robust chromatographic strategies—modified normal-phase, reverse-phase, and ion-exchange chromatography—to overcome these challenges and achieve high purity.

Analyte Physicochemical Properties

Understanding the molecule's structure is paramount to selecting and optimizing a purification strategy.

Figure 1: Chemical Structure of this compound.

  • Pyrazole Core: The 4-ethyl-3,5-dimethyl-1H-pyrazole ring system is relatively hydrophobic and contributes to the molecule's solubility in organic solvents.

  • Ethanamine Side Chain: The primary amine (-NH2) group is the most influential feature for chromatography. It is highly polar and basic (a proton acceptor). At neutral or acidic pH, it will be protonated to form a positively charged ammonium ion (-NH3+), drastically increasing its polarity. This basicity is the primary cause of interaction with acidic silanol groups on standard silica gel.[3]

General Purification Workflow

A systematic approach is crucial for efficient purification. The following workflow outlines the logical steps from crude material to the final, validated product.

Figure 2: General workflow for chromatographic purification.

Chromatographic Methodologies & Protocols

Three primary methods are presented, each tailored to exploit the unique properties of the target amine.

Method 1: Modified Normal-Phase Chromatography (NPC)

This is often the first method attempted for its simplicity and scalability. Standard silica gel is a polar stationary phase, but its acidic nature requires modification of the mobile phase to successfully elute basic compounds.[3][4]

  • Principle of Separation: In NPC, polar compounds are retained more strongly on the polar stationary phase. Elution is achieved with a non-polar mobile phase, with polarity increased by adding a more polar solvent.[5] For our target amine, the primary amine group will interact very strongly with the acidic silanol (Si-OH) groups on the silica surface, causing streaking and poor recovery.

  • The Causality of Modification: Adding a small amount of a basic modifier, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), to the mobile phase is critical.[3] These bases are stronger and more abundant than the analyte. They effectively saturate the acidic silanol sites on the silica, preventing the target amine from binding too tightly and allowing it to elute with a symmetrical peak shape.

Protocol 1: Flash Chromatography on Silica Gel with Basic Modifier

  • TLC Analysis:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Test various mobile phase systems on a TLC plate. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or a 9:1 mixture of Dichloromethane:Methanol).

    • Crucially, add 1% triethylamine (Et3N) or 1% of a concentrated ammonium hydroxide solution to the mobile phase.

    • Aim for a retention factor (Rf) of ~0.2-0.3 for the target compound.

  • Column Packing:

    • Select a silica gel column appropriate for your sample size.

    • Pack the column using the initial, non-polar mobile phase (e.g., 100% Hexane + 1% Et3N). This is known as "wet packing" and is preferred for better column bed homogeneity.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like Dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column bed.

  • Elution:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity by increasing the percentage of the polar solvent (e.g., Ethyl Acetate) based on your TLC analysis. This can be done in a stepwise or linear gradient.

    • Example Gradient:

      • 0-100% Ethyl Acetate in Hexane, with 1% Et3N held constant throughout the run.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor the elution using TLC.

    • Pool the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure. Note that triethylamine is relatively volatile and will be removed during this step.

Method 2: Reverse-Phase Chromatography (RPC)

Reverse-phase chromatography is an excellent alternative, particularly for polar compounds, as it separates based on hydrophobicity.[6][7]

  • Principle of Separation: RPC utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[7] Hydrophobic (non-polar) molecules are retained longer. Our target amine, being polar, would normally elute very quickly.

  • The Causality of Modification: The key is to control the ionization state of the amine.

    • Acidic Modifier (e.g., 0.1% TFA or Formic Acid): Adding an acid ensures the amine is fully and consistently protonated to R-NH3+.[8] This makes the molecule more polar and hydrophilic, causing it to elute earlier. This method is excellent for achieving sharp peaks because it prevents unwanted interactions with any residual, un-capped silanols on the C18 stationary phase.[8]

    • Basic Modifier (e.g., 0.1% Diethylamine or Ammonium Hydroxide): Adding a base ensures the amine remains in its neutral, uncharged R-NH2 form. This makes the molecule more hydrophobic, increasing its retention on the C18 column and providing better separation from very polar impurities.[9]

Protocol 2: Preparative HPLC on C18 with Acidic Modifier

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% of the same acid.

    • Degas both solvents by sonication or sparging with helium.

  • Column & System Equilibration:

    • Install a suitable preparative C18 column.

    • Equilibrate the column with your starting mobile phase composition (e.g., 95% A / 5% B) at a set flow rate until a stable baseline is achieved.

  • Sample Preparation & Injection:

    • Dissolve the sample in a solvent compatible with the mobile phase, preferably one with a high content of Solvent A, to ensure good peak shape upon injection.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Inject the sample onto the column.

  • Elution & Data Collection:

    • Run a linear gradient to elute the compound.

    • Example Gradient:

      • Start at 5% B.

      • Increase linearly to 95% B over 20-30 minutes.

      • Hold at 95% B for 5 minutes to wash the column.

      • Return to 5% B and re-equilibrate.

    • Monitor the elution using a UV detector, selecting a wavelength where the pyrazole ring absorbs (e.g., ~220-250 nm).

  • Fraction Processing:

    • Collect the fraction corresponding to the main product peak.

    • Evaporate the organic solvent (ACN or MeOH) first.

    • The remaining aqueous solution will contain the TFA or formate salt of your amine. Lyophilization (freeze-drying) is often the best method to isolate the final salt product.

Method 3: Ion-Exchange Chromatography (IEX)

IEX is a high-resolution technique that separates molecules based on their net charge.[10] For our target, which carries a positive charge at acidic to neutral pH, Cation-Exchange Chromatography is the ideal choice.[11][12]

  • Principle of Separation: A cation-exchange resin has negatively charged functional groups (e.g., sulfonate, -SO3-) covalently bound to its surface.[13] When a solution containing the protonated amine (R-NH3+) is loaded onto the column at a low ionic strength, the positively charged amine displaces counter-ions (like Na+) and binds to the resin. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.[10] A high concentration of salt ions (e.g., Na+) will out-compete the bound amine for the resin's charged sites, releasing it from the column.

Protocol 3: Cation-Exchange Chromatography

  • Resin and Buffer Selection:

    • Choose a strong cation-exchange resin (e.g., one with sulfopropyl functional groups).

    • Prepare buffers:

      • Loading/Wash Buffer (Low Salt): 20 mM Phosphate or Acetate buffer, pH 5.0. The pH should be at least 2 units below the pKa of the amine to ensure it is fully protonated.

      • Elution Buffer (High Salt): 20 mM Phosphate or Acetate buffer, pH 5.0, containing 1.0 M Sodium Chloride (NaCl).

  • Column Packing and Equilibration:

    • Pack a column with the selected cation-exchange resin.

    • Equilibrate the column by washing with 5-10 column volumes of the Loading Buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Loading:

    • Dissolve the crude sample in the Loading Buffer. Ensure the pH is adjusted correctly.

    • Load the sample onto the column at a slow flow rate to ensure efficient binding.

  • Wash and Elution:

    • Wash the column with 5-10 column volumes of Loading Buffer to remove any unbound, neutral, or negatively charged impurities.

    • Elute the bound amine by applying a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes. This gradual increase in salt concentration will elute compounds based on their charge density.

    • Alternatively, a step gradient can be used for faster, lower-resolution purification.

  • Desalting:

    • The collected fractions will contain the pure product but also a high concentration of salt.

    • The salt must be removed. This can be achieved by dialysis, size-exclusion chromatography, or by reverse-phase chromatography on a C18 cartridge designed for desalting.

Method Selection Guide & Data Summary

The optimal method depends on the scale of the purification, the nature of the impurities, and available equipment.

Parameter Modified Normal-Phase Reverse-Phase HPLC Cation-Exchange
Principle Adsorption (Polarity)Partitioning (Hydrophobicity)Ionic Binding (Charge)
Stationary Phase Silica Gel (+ Basic Modifier)C18 (Octadecylsilane)Sulfopropyl, Carboxymethyl
Mobile Phase Organic Solvents (Hexane/EtOAc)Water / ACN or MeOHAqueous Buffers (Salt Gradient)
Best For Large scale (grams), removing non-polar impurities, rapid purification.High-resolution purification, purity analysis, removing polar impurities.High-purity applications, separating from other basic/charged impurities.
Key Advantage High loading capacity, low cost.Excellent resolution, high reproducibility.Very high selectivity based on charge.
Key Disadvantage Lower resolution, potential for analyte degradation on silica.Requires removal of acid modifier (TFA), lower loading capacity.Product is eluted in high salt buffer, requiring a desalting step.

Conclusion

The purification of this compound requires a carefully chosen chromatographic strategy that accounts for the basicity of its primary amine.

  • For rapid, large-scale purification where impurities are significantly different in polarity, modified normal-phase chromatography with a basic additive like triethylamine is highly effective.

  • For high-purity requirements and analytical validation, reverse-phase HPLC with an acidic modifier like TFA provides excellent resolution and sharp, reproducible peaks.

  • When the primary impurities are other basic compounds, the charge-based selectivity of cation-exchange chromatography offers unparalleled separation power, though it necessitates a subsequent desalting step.

By understanding the chemical principles behind each technique and following the detailed protocols provided, researchers can confidently and efficiently purify this valuable chemical building block for its intended application in drug discovery and materials science.

References

derivatization of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine for Advanced Bioassays

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5][6][7] This versatility makes them high-value targets in drug discovery and chemical biology.

The subject of this guide, this compound, is a functionalized pyrazole derivative featuring two key components: the stable, substituted pyrazole core and a terminal primary amine on the N1-ethyl side chain.[8] This primary amine is a powerful chemical handle, a reactive site that allows for the covalent attachment of various molecular tags and reporters.

However, in its native state, a small molecule like this is often invisible to the complex machinery of biological assays. It is too small to be immunogenic and lacks the intrinsic properties (e.g., fluorescence, high affinity for a reporter system) needed for detection and quantification.[9] Derivatization is the essential bridge, a process of chemical modification that transforms this promising scaffold into a suite of powerful tools—fluorescent tracers, affinity probes, and immunogens—tailored for specific, high-sensitivity bioassays. This guide provides the strategic rationale and detailed protocols for three key derivatization pathways, empowering researchers to unlock the full potential of this versatile molecule.

Core Chemistry: Leveraging the Nucleophilic Primary Amine

The synthetic utility of this compound is anchored in the nucleophilicity of its primary amine (-NH₂). This group readily attacks electrophilic centers, forming stable covalent bonds.[8][10] This reactivity is the foundation for attaching a diverse array of functional moieties. The three protocols detailed below leverage this principle to create distinct biological tools.

Figure 1: Conceptual overview of derivatization pathways for this compound, utilizing the primary amine as a reactive handle to create functional probes for bioassays.

Protocol 1: Fluorescent Labeling with Fluorescein Isothiocyanate (FITC)

Objective: To synthesize a fluorescent tracer for use in assays such as Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), or high-content imaging.

Rationale: The isothiocyanate group (-N=C=S) of FITC is highly reactive toward primary amines, forming a stable thiourea linkage.[11][12] The reaction is performed at a slightly alkaline pH (8.0-9.0) to ensure the amine is deprotonated and thus maximally nucleophilic.[12][13] The resulting conjugate is intensely fluorescent, allowing for sensitive detection.

Experimental Protocol: FITC Conjugation

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC), Isomer I

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0 (Amine-free)

  • 1 M Tris-HCl, pH 8.0 (for quenching)

  • Reversed-Phase HPLC system with a C18 column

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC

  • Mass Spectrometer (LC-MS or MALDI-TOF)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of the pyrazole compound in anhydrous DMSO.

    • Immediately before use, prepare a 10 mg/mL stock solution of FITC in anhydrous DMSO.[14] Protect from light.

  • Conjugation Reaction:

    • In a microcentrifuge tube, dissolve the pyrazole compound in the 0.1 M carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.

    • Add a 1.5 to 3-fold molar excess of the FITC solution to the pyrazole solution. Rationale: A modest excess of FITC drives the reaction to completion without excessive background that complicates purification.

    • Mix thoroughly and incubate for 2-4 hours at room temperature, protected from light (e.g., wrap the tube in aluminum foil).[15]

  • Reaction Quenching (Optional):

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes. Rationale: The primary amine in Tris will react with and consume any remaining FITC, preventing further reaction.[14]

  • Purification by RP-HPLC:

    • Purify the reaction mixture using a semi-preparative C18 RP-HPLC column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% ACN in Water

    • Gradient: A suitable gradient, for example, 5% to 95% B over 30 minutes, monitoring at both 280 nm and 495 nm (the absorbance maximum for FITC).

    • Collect fractions corresponding to the fluorescent product peak, which should elute later than the unreacted pyrazole due to the increased hydrophobicity of the fluorescein moiety.

  • Characterization and Quantification:

    • Mass Spectrometry: Confirm the identity of the product by verifying its molecular weight. The expected mass will be the sum of the pyrazole compound and FITC.

    • Spectrophotometry: Lyophilize the pure fractions. Dissolve the product in a suitable buffer (e.g., PBS) and measure its absorbance at 494 nm to determine concentration using the Beer-Lambert law (ε for FITC ≈ 75,000 cm⁻¹M⁻¹ at pH > 8).

Data Summary: Expected Product Characteristics
CompoundMolecular Weight ( g/mol )Excitation Max (λex)Emission Max (λem)
This compound181.28N/AN/A
Fluorescein isothiocyanate (FITC)389.38~494 nm~520 nm
Pyrazole-FITC Conjugate 570.66 ~494 nm ~520 nm

Protocol 2: Biotinylation using NHS-Ester Chemistry

Objective: To create a biotinylated version of the pyrazole compound for use in high-affinity streptavidin or avidin-based detection systems.

Rationale: N-hydroxysuccinimide (NHS) esters are one of the most common reagents for amine modification.[16] The NHS ester reacts efficiently with primary amines in the pH range of 7.2-8.5 to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[17][18][19] This reaction is robust, specific, and yields a probe that can be captured with high affinity, making it ideal for pull-downs or solid-phase assays.

Experimental Protocol: NHS-Biotin Conjugation

Materials:

  • This compound

  • EZ-Link™ NHS-Biotin or equivalent

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • 0.1 M Sodium Phosphate buffer, pH 7.5

  • RP-HPLC system and Mass Spectrometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of the pyrazole compound in the reaction buffer.

    • Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[17]

  • Conjugation Reaction:

    • Add a 3 to 5-fold molar excess of the NHS-Biotin solution to the pyrazole solution.

    • Mix and incubate for 1-2 hours at room temperature.

  • Purification & Characterization:

    • Purify the conjugate by RP-HPLC as described in Protocol 1. The biotinylated product will be more hydrophobic and elute later than the starting material. Monitor at ~214 nm.

    • Confirm the identity and purity of the collected fractions using LC-MS. The expected mass will be that of the pyrazole plus the mass of the biotin moiety after the loss of the NHS group.

Figure 2: Reaction scheme for the conjugation of the pyrazole primary amine with an NHS-ester of biotin, forming a stable amide linkage.

Protocol 3: Hapten-Carrier Conjugation for Immunoassay Development

Objective: To covalently link the pyrazole hapten to large carrier proteins, rendering it immunogenic for antibody production and creating coating reagents for Enzyme-Linked Immunosorbent Assays (ELISA).

Rationale: Small molecules (haptens) must be conjugated to immunogenic carriers like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to elicit a specific antibody response.[9] A common and robust method involves a two-step process: first, introducing a spacer arm with a terminal carboxyl group onto the hapten, and second, using a "zero-length" crosslinker like EDC with NHS to couple the new carboxyl group to primary amines (lysine residues) on the protein surface.[20] Using a different carrier for immunization (KLH) and screening (BSA) is critical to ensure antibody specificity to the hapten, not the carrier protein.[9]

Workflow for Immunoassay Reagent Generation

ELISA_Workflow cluster_hapten Hapten Modification cluster_conjugation Protein Conjugation (EDC/NHS Chemistry) cluster_assay Immunoassay Development Hapten Pyrazole-NH2 ModifiedHapten Pyrazole-Linker-COOH (Carboxylated Hapten) Hapten->ModifiedHapten + Succinic Anhydride Immunogen Immunogen: Pyrazole-KLH ModifiedHapten->Immunogen Coating Coating Antigen: Pyrazole-BSA ModifiedHapten->Coating KLH KLH Protein KLH->Immunogen BSA BSA Protein BSA->Coating Immunization Immunize Animal Immunogen->Immunization ELISA Competitive ELISA Coating->ELISA Antibody Harvest Anti-Pyrazole Antibody (pAb/mAb) Immunization->Antibody Antibody->ELISA

Figure 3: Workflow for generating immunoassay reagents, from hapten modification and protein conjugation to the final competitive ELISA application.

Experimental Protocol: Hapten-Carrier Conjugation

Part A: Synthesis of Carboxylated Hapten

  • Dissolve this compound and a 1.5-fold molar excess of succinic anhydride in a suitable aprotic solvent (e.g., Dioxane or DMF).

  • Add a non-nucleophilic base like triethylamine (TEA) (2-fold molar excess).

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Purify the resulting carboxylated hapten by recrystallization or flash chromatography.

  • Confirm structure and purity by ¹H-NMR and Mass Spectrometry.

Part B: EDC/NHS Coupling to Carrier Protein

Materials:

  • Carboxylated Pyrazole Hapten (from Part A)

  • KLH and BSA

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Protein Preparation: Dissolve KLH or BSA in Coupling Buffer to a concentration of 5-10 mg/mL.

  • Hapten Activation:

    • Dissolve the carboxylated hapten in Activation Buffer (a small amount of DMSO may be used to aid solubility).

    • Add a 10 to 20-fold molar excess of both EDC and NHS to the hapten solution. Rationale: EDC activates the carboxyl group to a reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable amine-reactive NHS ester, which increases the efficiency of the coupling reaction in an aqueous environment.[20]

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated hapten solution to the stirring protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.4 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to a dialysis cassette or tubing (10 kDa MWCO).

    • Dialyze extensively against PBS (at least 3 buffer changes over 24-48 hours) at 4°C to remove unreacted hapten and crosslinking byproducts.[13]

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Estimate the hapten-to-protein conjugation ratio (hapten density) using MALDI-TOF MS by comparing the mass of the native protein to the conjugated protein.

The resulting Pyrazole-KLH conjugate can be used as an immunogen, while the Pyrazole-BSA conjugate serves as the solid-phase coating antigen in a competitive ELISA format to screen for specific antibodies.[21][22][23]

Conclusion

This compound is a highly adaptable chemical scaffold. The strategic derivatization of its primary amine transforms it from a simple building block into a sophisticated set of reagents for modern bioassays. By following these detailed protocols for fluorescent labeling, biotinylation, and hapten-carrier conjugation, researchers can create customized tools for target identification, compound screening, and quantitative analysis. The success of any bioassay hinges on the quality of its reagents; therefore, rigorous purification and thorough characterization of these derivatives are not merely recommended—they are imperative for generating accurate, reproducible, and meaningful biological data.

References

Application Notes and Protocols for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective properties.[1][3][4] The metabolic stability of the pyrazole ring further enhances its appeal as a scaffold for the design of novel therapeutic agents.[2]

This document provides detailed application notes and protocols for the research use of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine , a specific pyrazole derivative. While direct biological data for this particular compound is limited in publicly available literature, its structural features—a substituted pyrazole core with an ethanamine side chain—suggest a strong potential for biological activity. Based on the well-established pharmacology of structurally related pyrazole compounds, we will explore its application as a potential modulator of inflammatory and cancer-related pathways. The protocols provided herein are designed to serve as a comprehensive guide for the initial in vitro characterization of this compound.

Synthesis of this compound

The synthesis of N-substituted pyrazoles is a well-established area of organic chemistry. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by N-alkylation.[5][6]

A plausible synthetic route for this compound is outlined below. This multi-step synthesis begins with the formation of the substituted pyrazole ring, followed by the introduction of the ethanamine side chain.[5]

Step 1: Synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole

The initial step involves a Knorr-type pyrazole synthesis, a classic method for forming the pyrazole ring.[5] This is achieved through the condensation of an ethyl-substituted β-diketone with hydrazine hydrate.

Step 2: N-Alkylation to Introduce the Ethanamine Moiety

The second step involves the alkylation of the synthesized pyrazole with a suitable electrophile to introduce the ethanamine side chain. This can be achieved using a protected 2-aminoethyl halide, followed by deprotection.

Potential Research Applications and Protocols

Given the broad biological activities of pyrazole derivatives, this compound is a promising candidate for screening in several therapeutic areas. The following sections detail protocols for investigating its potential anticancer, anti-inflammatory, and kinase inhibitory activities.

Application 1: In Vitro Screening for Anticancer Activity

Many pyrazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[7] The initial assessment of a novel compound's anticancer potential is typically performed using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9]

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the chosen cancer cell line to ~80% confluency. Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Potential inhibition of the NF-κB pathway.

Application 3: Screening for Kinase Inhibitory Activity

The pyrazole scaffold is a prominent feature in many approved kinase inhibitors. [10]The structural characteristics of this compound make it a candidate for screening against a panel of protein kinases to identify potential inhibitory activity.

This protocol provides a general framework for assessing the inhibitory effect of the test compound on the activity of a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of the test compound indicates inhibition. [10] Materials:

  • Purified kinase of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound

  • 384-well white, low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Include a no-kinase control and a vehicle control.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ assay manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration on a logarithmic scale.

Kinase Inhibition Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) reaction_setup Set up Kinase Reaction in 384-well Plate reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation adp_detection ADP Detection (ADP-Glo™) incubation->adp_detection luminescence Luminescence Reading adp_detection->luminescence ic50 IC50 Calculation luminescence->ic50

Caption: Workflow for a kinase inhibition assay.

Conclusion

While this compound is a novel compound with limited specific data, its pyrazole core strongly suggests potential as a biologically active molecule. The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of its anticancer, anti-inflammatory, and kinase inhibitory properties. The results from these assays will be crucial in elucidating the pharmacological profile of this compound and guiding future drug development efforts.

References

cell-based assays involving 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cellular analysis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, a novel pyrazole derivative with therapeutic potential.

Introduction: The Promise of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its versatile structure allows for extensive functionalization, leading to a wide spectrum of biological activities.[4][5] Pyrazole derivatives have been successfully developed into drugs for various indications, including inflammation, cancer, and infectious diseases.[2][5][6] The compound this compound is a novel entity within this class, featuring a substituted pyrazole core with an ethanamine side chain, suggesting its potential as a valuable building block for creating diverse molecular libraries for drug discovery.[7] This guide provides a comprehensive framework for researchers to investigate the cellular activities of this compound through a series of robust cell-based assays.

Hypothesized Biological Activities and Investigational Approach

Given the broad therapeutic window of pyrazole derivatives, this compound is hypothesized to possess one or more of the following activities:

  • Anticancer/Antiproliferative Effects: Many pyrazole-based compounds have demonstrated potent activity against various cancer cell lines by targeting key cellular processes like cell division and signaling pathways.[8][9][10][11]

  • Anti-inflammatory Properties: The pyrazole scaffold is present in well-known anti-inflammatory drugs, suggesting a potential role in modulating inflammatory responses.[2][3]

  • Kinase Inhibition: The structural features of many pyrazole derivatives make them suitable candidates for inhibiting protein kinases, which are often dysregulated in diseases like cancer.[2]

This application note details protocols to systematically evaluate these potential activities using established cell-based assay methodologies.

Experimental Workflows and Protocols

I. Assessment of Antiproliferative and Cytotoxic Activity

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9][10]

workflow1 cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cancer and normal cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with compound for 24-72 hours cell_seeding->treatment compound_prep Prepare serial dilutions of the pyrazole compound compound_prep->treatment add_mtt Add MTT reagent to each well treatment->add_mtt incubation Incubate for 2-4 hours to allow formazan formation add_mtt->incubation add_solubilizer Add solubilizing agent (e.g., DMSO) incubation->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance data_processing Calculate percentage of cell viability read_absorbance->data_processing ic50_determination Determine the IC50 value data_processing->ic50_determination

Caption: Workflow for assessing cell viability using the MTT assay.

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.[9][11]
  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in DMSO.[12]
  • Perform serial dilutions of the stock solution in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include wells with media and DMSO as a vehicle control.
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Reagent Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).[10]

ParameterRecommended Conditions
Cell Lines A549, MCF-7, K562 (cancer); HEK293 (normal)[9]
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, 72 hours
MTT Conc. 0.5 mg/mL (final)
Wavelength 570 nm
II. Mechanistic Insight: Kinase Inhibition Assay

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[2] A general approach to screen for kinase inhibition is to use a cell-free or cell-based assay that measures the activity of a specific kinase or a panel of kinases.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Pyrazole Pyrazole Compound Pyrazole->RAF Inhibition Proliferation Cell Proliferation Survival Transcription->Proliferation

Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrazole compound.

This protocol describes a method to assess the inhibition of a specific signaling pathway, such as the MAPK/ERK pathway, by measuring the phosphorylation of a key protein (ERK).

1. Cell Seeding and Starvation:

  • Seed A549 cells in a 96-well plate and allow them to attach overnight.
  • The following day, replace the growth medium with serum-free medium and incubate for 18-24 hours to starve the cells and reduce basal signaling.

2. Compound Treatment and Stimulation:

  • Treat the starved cells with various concentrations of the pyrazole compound for 1-2 hours.
  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to activate the MAPK/ERK pathway. Include unstimulated and vehicle-treated stimulated controls.

3. Cell Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

4. Immunostaining:

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
  • Incubate the cells overnight at 4°C with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
  • Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

5. Data Acquisition and Analysis:

  • Wash the cells and acquire images using an infrared imaging system (e.g., LI-COR Odyssey).
  • Quantify the fluorescence intensity for both p-ERK and total ERK.
  • Normalize the p-ERK signal to the total ERK signal for each well.
  • Calculate the percentage of inhibition of ERK phosphorylation relative to the stimulated control.

ParameterRecommended Conditions
Cell Line A549 or other responsive cell line
Stimulant Epidermal Growth Factor (EGF)
Primary Antibodies Rabbit anti-p-ERK, Mouse anti-Total ERK
Secondary Antibodies Goat anti-Rabbit IRDye 800CW, Goat anti-Mouse IRDye 680RD
Imaging System Infrared imager

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the biological activities of this compound. Based on the initial findings from these assays, further investigations could delve into more specific mechanisms of action. For instance, if significant antiproliferative activity is observed, subsequent studies could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), or broader kinase profiling to identify specific molecular targets. The versatility of the pyrazole scaffold suggests that this particular derivative could hold significant promise as a lead compound for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Introduction: The Challenge of Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and materials science, with a wide range of biological activities and applications.[1][2] The most common and direct route to the pyrazole core is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] While seemingly straightforward, this reaction and its variations can be plagued by the formation of various byproducts, leading to reduced yields and complex purification challenges. This guide will address the most common issues, from regioisomerism to unexpected side products, providing you with the expertise to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when encountering issues in pyrazole synthesis.

Q1: What are the most common byproducts in pyrazole synthesis?

A1: The most frequently encountered byproducts in pyrazole synthesis, particularly in the Knorr synthesis, include:

  • Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the reaction can yield two different isomeric pyrazoles. These are often difficult to separate due to their similar physical properties.[5]

  • Pyrazoline Intermediates: Incomplete aromatization of the initially formed pyrazoline ring can lead to its presence as a significant byproduct.[5]

  • Hydrazones: Formation of a hydrazone at only one of the carbonyl groups without subsequent cyclization can occur, especially if the reaction is incomplete.[6]

  • Colored Impurities: The reaction mixture turning yellow or red is a common observation, often due to side reactions of the hydrazine starting material.[5]

  • Bis-pyrazoles: Under certain conditions, dimeric pyrazole structures, known as bis-pyrazoles, can form.

Q2: My reaction mixture has turned a deep yellow/red color. What causes this and how can I prevent it?

A2: The development of a yellow or red color in your reaction is a common issue, often attributed to the degradation or side reactions of the hydrazine reagent.[5] Phenylhydrazine, in particular, is prone to oxidation, which can form colored impurities.

Causality and Prevention:

  • Hydrazine Quality: Ensure you are using high-quality, pure hydrazine. Older or improperly stored hydrazine can contain oxidation products that contribute to color.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of sensitive reagents like hydrazine.

  • Purification: If colored impurities are present in the final product, they can often be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization.[7]

Q3: How can I confirm the structure of my desired pyrazole and identify any byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for structural confirmation and byproduct identification.[5]

  • Thin-Layer Chromatography (TLC): A quick and effective way to assess the purity of your reaction mixture and identify the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of your product and identifying isomers. The presence of duplicate sets of peaks often indicates a mixture of regioisomers. NOESY experiments can be particularly useful in assigning the correct regiochemistry.[8]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight of your product and byproducts, providing further evidence for their identities.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your pyrazole synthesis experiments.

Guide 1: Low Yield or Incomplete Reaction

Issue: Your TLC and/or NMR analysis indicates that a significant amount of the 1,3-dicarbonyl and/or hydrazine starting materials remain, resulting in a low yield of the desired pyrazole.[5]

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Reaction Time or Temperature The condensation and cyclization steps may be slow, requiring more energy or time to go to completion.1. Increase Reaction Time: Monitor the reaction by TLC over a longer period. 2. Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring for any potential degradation.
Sub-optimal Stoichiometry An incorrect ratio of reactants can lead to one being consumed before the other, leaving unreacted starting material.1. Verify Stoichiometry: Double-check your calculations and measurements. 2. Use a Slight Excess: Sometimes, using a slight excess (1.1-1.2 equivalents) of the hydrazine can drive the reaction to completion.
Catalyst Issues (if applicable) If using an acid or base catalyst, it may be inactive or used in an incorrect amount.1. Check Catalyst Quality: Ensure the catalyst is not old or deactivated. 2. Optimize Catalyst Loading: Titrate the amount of catalyst to find the optimal concentration.
Guide 2: Formation of Regioisomers

Issue: You have obtained a mixture of two pyrazole isomers, which are difficult to separate.

Underlying Principle: The formation of regioisomers arises from the two non-equivalent carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound, or the two different nitrogen atoms of a substituted hydrazine, leading to two possible initial points of attack.[9]

Strategies for Control and Separation:

Strategy Description
Solvent Effects The polarity of the solvent can influence which carbonyl group is more readily attacked. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar protic (e.g., ethanol) or polar aprotic (e.g., DMF) can alter the regioisomeric ratio.
Temperature Control In some cases, the activation energies for the formation of the two isomers are different. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.
pH Adjustment The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby influencing the regioselectivity.
Purification Column Chromatography: While challenging, careful optimization of the eluent system can often lead to separation. Sometimes, deactivating the silica gel with triethylamine can improve the separation of basic pyrazoles.[10] Fractional Crystallization: If a suitable solvent is found where the two isomers have different solubilities, repeated recrystallizations can enrich one isomer.[7]

Experimental Protocol: Separation of Pyrazole Regioisomers by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel, using a slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude mixture of regioisomers in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Gradient Elution: If the isomers are not separating well, a gradual increase in the polarity of the eluent (gradient elution) may be necessary.

  • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure isomers.

  • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Guide 3: N-Alkylation Byproducts

Issue: During the N-alkylation of a pyrazole, you observe the formation of multiple products, including dialkylated species or alkylation at an undesired nitrogen atom.

Causality: Pyrazoles have two nitrogen atoms, and in unsymmetrical pyrazoles, these are not equivalent. Alkylation can occur at either nitrogen, leading to a mixture of N1- and N2-alkylated regioisomers.[11] Over-alkylation can also occur if the reaction conditions are too harsh or if an excess of the alkylating agent is used.

Troubleshooting N-Alkylation:

Problem Cause Solution
Mixture of N1 and N2 Isomers The two nitrogen atoms of the pyrazole ring have similar reactivity.1. Steric Hindrance: Use a bulkier alkylating agent, which may preferentially react at the less sterically hindered nitrogen. 2. Protecting Groups: In complex syntheses, a protecting group strategy may be necessary to block one nitrogen atom before alkylation.
Dialkylation The newly formed N-alkylated pyrazole is still nucleophilic enough to react with another equivalent of the alkylating agent.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the pyrazole relative to the alkylating agent. 2. Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the second alkylation.

Visualizing Reaction Pathways

To better understand the formation of pyrazoles and their byproducts, the following diagrams illustrate the key reaction mechanisms.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Condensation Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration Water Water Cyclic Intermediate->Water

Caption: General workflow of the Knorr pyrazole synthesis.

Regioisomer_Formation cluster_pathways Reaction Pathways Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Attack at Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Attack_at_C2 Attack at Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Attack_at_C1 Substituted_Hydrazine->Attack_at_C2 Regioisomer_1 Regioisomer 1 Attack_at_C1->Regioisomer_1 Regioisomer_2 Regioisomer 2 Attack_at_C2->Regioisomer_2

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine. This valuable building block is integral to the development of a wide range of pharmacologically active molecules and advanced materials.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our goal is to empower you with the scientific understanding and practical guidance necessary to achieve optimal reaction outcomes, including high yield and purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A common and versatile method involves a two-step process: first, the synthesis of the 4-ethyl-3,5-dimethyl-1H-pyrazole core, followed by N-alkylation with a suitable ethanamine precursor.[1] The initial pyrazole ring formation is typically achieved through a Knorr-type condensation reaction between an ethyl-substituted 1,3-dicarbonyl compound and hydrazine.[1][2] This approach allows for flexibility in modifying the alkylating agent to synthesize various N-substituted pyrazoles.[1]

Q2: I'm observing a low yield in my pyrazole ring formation step. What are the likely causes?

Low yields in Knorr pyrazole synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. The condensation is often exothermic, and poor temperature control can lead to side reactions and product degradation.[3]

  • Reagent Stability: The stability of the hydrazine reagent is a potential concern.[2]

  • Competing Side Reactions: The formation of hydrazones or enamine intermediates can sometimes lead to undesired side products.[2]

  • Inefficient Mixing: On a larger scale, poor mixing can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of byproducts.[3]

Q3: I am struggling with the N-alkylation step, resulting in a mixture of products or unreacted starting material. What should I consider?

Challenges in the N-alkylation of the pyrazole core often revolve around the following:

  • Base Selection: The choice of base is critical for the deprotonation of the pyrazole's N-H group to form the nucleophilic pyrazolate anion. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[4][5] For less reactive alkylating agents, a stronger base like NaH may be necessary.[5]

  • Solvent Effects: The solvent can significantly influence the reaction. Polar aprotic solvents like DMSO or DMF are often effective as they can improve the solubility of the reactants.[4][5]

  • Reactivity of the Alkylating Agent: The leaving group on your ethanamine precursor is important. Reactivity generally follows the trend: I > Br > Cl > OTs.[4]

  • Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases, leading to lower yields. It is crucial to use anhydrous solvents and reagents.[5]

Q4: How can I purify the final product, this compound, effectively?

Purification can often be achieved through the following methods:

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts.[6]

  • Crystallization of Acid Addition Salts: A highly effective purification technique involves dissolving the crude product in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) and treating it with an inorganic or organic acid to form the corresponding acid addition salt.[7][8] The salt can then be isolated by crystallization, often resulting in a significant increase in purity.[7][8]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for more persistent issues.

Issue 1: Low Yield and/or Formation of Impurities in the Pyrazole Synthesis (Knorr Condensation)

Low yields and the presence of impurities are common hurdles in the initial pyrazole ring formation. This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Workflow: Low Yield in Pyrazole Synthesis

start Low Yield in Pyrazole Synthesis check_temp Is the reaction temperature properly controlled? start->check_temp check_reagents Are the 1,3-dicarbonyl and hydrazine reagents pure and stable? check_temp->check_reagents Yes solution_temp Optimize temperature profile. Use an ice bath for exothermic reactions. check_temp->solution_temp No check_mixing Is the reaction mixture being stirred efficiently? check_reagents->check_mixing Yes solution_reagents Use freshly distilled or purified reagents. Consider using a slight excess of hydrazine. check_reagents->solution_reagents No check_addition Is the hydrazine being added at a controlled rate? check_mixing->check_addition Yes solution_mixing Increase stirring speed or use a more efficient stirrer. For scale-up, consider mechanical stirring. check_mixing->solution_mixing No solution_addition Add hydrazine dropwise to manage the exotherm. check_addition->solution_addition No

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Causality and Optimization Strategies
  • Temperature Control: The condensation reaction is often exothermic.[3] A rapid increase in temperature can lead to the formation of undesired side products and degradation of the target molecule. Solution: Monitor the internal reaction temperature closely and use cooling baths as needed to maintain the optimal temperature range.

  • Reagent Quality and Stoichiometry: The purity of the starting 1,3-dicarbonyl compound and hydrazine is paramount. Impurities can lead to side reactions. Using an excess of hydrazine (e.g., 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[2]

  • Mixing and Reagent Addition: Inadequate mixing can result in localized high concentrations of reactants, promoting side reactions.[3] This is particularly critical during scale-up. Solution: Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, controlled, slow addition of the hydrazine derivative is recommended to manage the exotherm and maintain homogeneity.[3]

  • Solvent Choice: The solvent can impact the solubility of reactants and intermediates, as well as the reaction rate. While protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF have shown to improve results in some cases.[6] A solvent screen may be necessary to identify the optimal medium for your specific substrates.[3]

Issue 2: Poor Regioselectivity and/or Low Conversion in N-Alkylation

Achieving high regioselectivity and complete conversion during the N-alkylation of the pyrazole ring can be challenging. This guide offers a structured approach to optimize this critical step.

Troubleshooting Workflow: N-Alkylation Optimization

start Poor N-Alkylation Outcome check_base Is the base strong enough for complete deprotonation? start->check_base check_solvent Are the reactants fully soluble in the chosen solvent? check_base->check_solvent Yes solution_base Switch to a stronger base (e.g., NaH). Ensure appropriate stoichiometry. check_base->solution_base No check_alkylating_agent Is the leaving group on the alkylating agent sufficiently reactive? check_solvent->check_alkylating_agent Yes solution_solvent Change to a more polar aprotic solvent (e.g., DMF, DMSO). check_solvent->solution_solvent No check_conditions Are anhydrous conditions being maintained? Is the temperature optimal? check_alkylating_agent->check_conditions Yes solution_alkylating_agent Use an alkylating agent with a better leaving group (I > Br > Cl). check_alkylating_agent->solution_alkylating_agent No solution_conditions Use anhydrous solvents and reagents. Optimize temperature and reaction time with TLC or LC-MS monitoring. check_conditions->solution_conditions No

Caption: Troubleshooting workflow for N-alkylation optimization.

Key Parameters and Optimization Strategies
ParameterRecommended ActionScientific Rationale
Base Use a strong base like NaH or K₂CO₃.[4][5] Ensure at least one equivalent is used.The pKa of the pyrazole N-H is such that a sufficiently strong base is required for complete deprotonation to the more nucleophilic pyrazolate anion.
Solvent Employ polar aprotic solvents such as DMF or DMSO.[4][5]These solvents effectively solvate the cation of the base, increasing the nucleophilicity of the pyrazolate anion and often improving the solubility of the reactants.
Alkylating Agent Use a precursor with a good leaving group (e.g., 2-bromoethylamine or 2-iodoethylamine).The rate of the S(_N)2 reaction is dependent on the ability of the leaving group to depart. Iodide is an excellent leaving group, followed by bromide and then chloride.
Temperature Start at room temperature and gently heat if necessary, monitoring by TLC or LC-MS.Higher temperatures can increase the reaction rate but may also lead to the formation of dialkylated quaternary salts or other side products.[4]
Stoichiometry Use a slight excess (1.0-1.1 equivalents) of the alkylating agent.[4]This can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of dialkylation.[4]
Addition Add the alkylating agent dropwise to the solution of the deprotonated pyrazole.[4]This helps to maintain a low instantaneous concentration of the electrophile, reducing the likelihood of side reactions.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole

This protocol is based on the classical Knorr pyrazole synthesis.

Materials:

  • 3-Ethyl-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethyl-2,4-pentanedione (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: N-Alkylation to form this compound

This protocol outlines a general procedure for the N-alkylation of the pyrazole core.

Materials:

  • 4-Ethyl-3,5-dimethyl-1H-pyrazole

  • 2-Chloroethylamine hydrochloride (or the corresponding bromide/iodide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure (using K₂CO₃ in DMF):

  • To a solution of 4-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chloroethylamine hydrochloride (1.2 eq) in portions.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), two methyl groups on the pyrazole ring (singlets), the pyrazole ring proton (singlet), and the two methylene groups of the ethanamine side chain (triplets or multiplets).
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound (C₉H₁₇N₃, MW: 167.25 g/mol ).[9]
IR Characteristic peaks for N-H stretching (primary amine), C-H stretching, and C=N and C=C stretching of the pyrazole ring.

References

Technical Support Center: Optimizing the Purity of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this valuable pyrazole intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities can originate from both stages of a typical synthesis: the formation of the pyrazole ring and the subsequent installation of the ethanamine side chain.

  • From Pyrazole Ring Synthesis (Knorr-Type Reaction): The reaction of a 1,3-dicarbonyl compound with hydrazine is a common method for pyrazole synthesis.[1][2][3][4][5] Potential impurities include:

    • Unreacted Starting Materials: Residual 3-ethyl-2,4-pentanedione and hydrazine hydrate.

    • Regioisomers: If an unsymmetrical hydrazine were used, regioisomeric pyrazole products could form.[2]

    • Pyrazolone Byproducts: A variation of the Knorr reaction can lead to the formation of pyrazolones.[1]

    • Incompletely Cyclized Intermediates: Such as hydrazones formed from the initial condensation.[1]

  • From Ethanamine Side Chain Installation: This is often achieved by N-alkylation of the pyrazole ring with a suitable two-carbon electrophile (e.g., 2-chloroethylamine or N-(2-bromoethyl)phthalimide followed by deprotection). Potential impurities include:

    • Unreacted 4-Ethyl-3,5-dimethyl-1H-pyrazole.

    • Over-alkylation Products: While less common for the pyrazole nitrogen, it's a possibility.

    • Byproducts from the Alkylating Agent: For example, aziridine if 2-chloroethylamine is used under basic conditions.

Q2: My purified this compound is a yellow oil, but I expected a colorless compound. What could be the cause?

A2: A yellow to brownish hue in amine-containing compounds can often be attributed to oxidation or the presence of trace impurities. The primary amine functionality is susceptible to air oxidation over time, which can lead to the formation of colored byproducts. Additionally, residual starting materials or byproducts from the synthesis, particularly those with extended conjugation, can impart color. It is also possible that trace metallic impurities from reagents or reaction vessels are present. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help minimize degradation and color change.

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the molecular structure and can be used to identify and quantify impurities if their signals are resolved from the main compound.

    • ¹³C NMR: Complements ¹H NMR by showing the carbon framework of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): When coupled with a UV or PDA detector, this is an excellent method for quantifying the purity of the compound and detecting non-volatile impurities.[6][7] Due to the basic nature of the amine, using a mobile phase with a modifier like triethylamine (TEA) or trifluoroacetic acid (TFA) can improve peak shape.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the target compound.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the number of components in a mixture. For amines, it is often beneficial to add a small amount of triethylamine to the eluent to reduce tailing on the silica plate.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Oiling Out During Recrystallization
  • Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oil.

  • Cause: The compound is precipitating from the solution at a temperature above its melting point, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling often promotes oiling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: If the above steps fail, a different solvent or solvent mixture is needed. Experiment with different solvent polarities. Good starting points for pyrazole derivatives include ethanol/water, methanol/water, or ethyl acetate/heptane mixtures.[8]

Issue 2: Streaking/Tailing on Silica Gel Chromatography
  • Symptom: The compound appears as a long streak rather than a compact spot on a TLC plate or a broad, tailing peak during column chromatography.

  • Cause: The basic amine group is interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Add a Competing Base: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.5-2%), to your eluent. This will compete with your compound for the acidic sites on the silica, leading to better peak shape.

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been deactivated with an amine, often referred to as amine-functionalized silica or basic alumina.

    • Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, switching to a C18 reverse-phase column may provide better separation.

Issue 3: Inefficient Removal of Starting Materials by Extraction
  • Symptom: After an aqueous wash or acid-base extraction, NMR or TLC analysis still shows the presence of significant amounts of starting materials (e.g., 4-ethyl-3,5-dimethyl-1H-pyrazole or the alkylating agent).

  • Cause: Incomplete protonation or deprotonation of the amine, or insufficient partitioning between the aqueous and organic layers.

  • Troubleshooting Steps:

    • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer has reached the desired pH (typically pH < 2 for extraction of the amine into the aqueous layer, and pH > 12 for its release back into the organic layer).

    • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. Three to four extractions are often sufficient.

    • Ensure Thorough Mixing: Shake the separatory funnel vigorously for an adequate amount of time to ensure good contact between the two phases. Be sure to vent the funnel frequently.

    • Address Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Allowing the mixture to stand for a longer period or gentle swirling can also help.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This method is highly effective for separating the basic this compound from non-basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Mixing and Separation: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to separate completely.

  • Isolate Layers: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid two more times to ensure complete removal of the amine. Combine all aqueous extracts.

  • Wash Organic Layer: The remaining organic layer, containing non-basic impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate these impurities if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the pH is greater than 12.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract three times with a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualization of Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: + 1M HCl (aq) crude->sep_funnel1 organic_impurities Organic Layer: Non-basic impurities sep_funnel1->organic_impurities Separate aqueous_amine Aqueous Layer: Protonated Amine Salt sep_funnel1->aqueous_amine Separate basify Basify with NaOH (pH > 12) aqueous_amine->basify sep_funnel2 Separatory Funnel: + Organic Solvent basify->sep_funnel2 aqueous_waste Aqueous Waste sep_funnel2->aqueous_waste Separate pure_amine Organic Layer: Pure Amine sep_funnel2->pure_amine Separate

Caption: Workflow for the purification of the target amine using acid-base extraction.

Protocol 2: Flash Column Chromatography

This protocol is suitable for removing impurities with similar basicity but different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. To mitigate streaking, add 1% triethylamine to the eluent. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If the solubility in the eluent is low, pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Elution Gradients for Flash Chromatography

StepEluent CompositionVolumePurpose
1100% Hexanes + 1% TEA2 column volumesElute non-polar impurities
210-50% Ethyl Acetate in Hexanes + 1% TEA10 column volumesElute the target compound
3100% Ethyl Acetate + 1% TEA2 column volumesElute highly polar impurities
Protocol 3: Recrystallization

This is an excellent final polishing step to obtain highly pure, crystalline material, provided the compound is a solid at room temperature.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the purified oil in a minimal amount of a hot solvent in which it is readily soluble (e.g., methanol, ethanol, or isopropanol).

  • Induce Precipitation: While the solution is still hot, slowly add a hot anti-solvent (a solvent in which the compound is poorly soluble, such as water or heptane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum.

Visualization of Recrystallization Workflow

Recrystallization start Impure Compound dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_antisolvent Add hot 'anti-solvent' until turbidity appears dissolve->add_antisolvent clarify Add a few drops of 'good' solvent to clarify add_antisolvent->clarify cool Slow cooling to room temperature clarify->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter crystals Pure Crystals filter->crystals filtrate Filtrate with soluble impurities filter->filtrate

References

Technical Support Center: Pyrazole Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-based compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges encountered in your laboratory work. This center is structured to offer direct, actionable solutions to specific problems in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles and what is its primary limitation?

The most prevalent and historically significant method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4][5] While this method is robust and widely applicable, its primary limitation is the potential for forming a mixture of regioisomers when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used.[1][6][7][8] This lack of regioselectivity often leads to difficult and costly separation processes.[9][10]

Q2: What are the key factors that influence the regioselectivity of the Knorr pyrazole synthesis?

The regiochemical outcome of the Knorr synthesis is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a neighboring carbonyl group, making it a more likely site for initial nucleophilic attack by the hydrazine.[6]

  • Steric Effects: Steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can direct the reaction pathway. A bulkier substituent on either reactant will favor the attack of the hydrazine on the less sterically hindered carbonyl group.[6][11]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is preferentially formed.[6] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[6]

Q3: I'm not using a 1,3-dicarbonyl. What are some other common precursors for pyrazole synthesis?

Besides the classic Knorr synthesis with 1,3-dicarbonyls, pyrazoles can be synthesized from a variety of starting materials, including:

  • α,β-Unsaturated Ketones and Aldehydes: These react with hydrazines, typically forming a pyrazoline intermediate which is then oxidized to the aromatic pyrazole.[1][2]

  • Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones can also yield pyrazoles, though this method can also result in a mixture of regioisomers.[2]

  • Multicomponent Reactions: Modern synthetic strategies often employ multicomponent reactions to construct the pyrazole ring in a single step from simpler starting materials.[1][12]

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with an alkene or alkyne.[1][12]

Troubleshooting Guides

Problem Area 1: Poor Regioselectivity
Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

A: This is a classic challenge in pyrazole synthesis. Here is a systematic approach to troubleshooting and optimizing for a single regioisomer:

1. Understand the Causality:

The formation of two regioisomers arises from the two distinct carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound, both of which can be attacked by the substituted hydrazine.[1][6] The initial point of attack determines the final substitution pattern on the pyrazole ring.

2. Strategic Solutions:

  • Solvent Optimization: The choice of solvent can have a profound impact on regioselectivity. Conventional solvents like ethanol often lead to mixtures of regioisomers.[9][10]

    • Expert Recommendation: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents have been demonstrated to dramatically increase regioselectivity, often favoring one isomer almost exclusively.[9][10][13]

  • pH Control: The pH of the reaction medium can be a powerful tool for controlling the regiochemical outcome.

    • Acidic Conditions: In an acidic medium, the regioselectivity can be altered compared to neutral or basic conditions.[6] It is advisable to perform small-scale trials at different pH values to determine the optimal condition for your specific substrates.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the kinetically controlled product.

  • Structural Modification of Starting Materials: If solvent and pH optimization are insufficient, consider modifying your starting materials.

    • Introducing a bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[6]

    • Similarly, incorporating a strong electron-withdrawing group can enhance the electrophilicity of one carbonyl carbon, making it the preferred site of attack.[6]

Problem Area 2: Low Yield and Incomplete Conversion
Q: My pyrazole synthesis is giving a low yield, and I observe unreacted starting material. What are the likely causes and how can I improve the yield?

A: Low yield is a common frustration that can often be resolved by systematically evaluating the reaction parameters.

1. Potential Causes:

  • Suboptimal Reaction Conditions: The reaction may not be running to completion due to insufficient temperature, incorrect solvent, or inappropriate reaction time.

  • Stability of Reagents: Hydrazine and its derivatives can be unstable. Ensure the quality and purity of your starting materials.

  • Competing Side Reactions: The formation of undesired side products can consume your starting materials and reduce the yield of the desired pyrazole.[3]

  • Poor Mixing or Heat Transfer (Scale-up Issue): In larger scale reactions, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions and degradation.[14] The condensation reaction is often exothermic, and poor heat dissipation on a larger scale can lead to uncontrolled temperature increases.[14]

2. Troubleshooting Workflow:

G start Low Yield or Incomplete Conversion check_purity Verify Purity of Starting Materials (1,3-Dicarbonyl & Hydrazine) start->check_purity monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_purity->monitor_reaction temp_time Optimize Temperature and Reaction Time monitor_reaction->temp_time Incomplete conversion purification Review Purification Method for Product Loss monitor_reaction->purification Reaction complete, low isolated yield solvent Screen Different Solvents temp_time->solvent reagent_ratio Adjust Stoichiometry (e.g., slight excess of hydrazine) solvent->reagent_ratio catalyst Investigate Acidic or Basic Catalysis reagent_ratio->catalyst scale_up For Scale-Up: Check Mixing Efficiency and Reagent Addition Rate catalyst->scale_up

Caption: Troubleshooting workflow for low reaction yield.

3. Specific Recommendations:

  • Reagent Stoichiometry: Using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[3]

  • Controlled Addition: For larger scale reactions, a slow, controlled addition of the hydrazine derivative is crucial to manage the exotherm and prevent temperature spikes that can lead to impurity formation.[14]

  • Catalysis: The Knorr synthesis is often catalyzed by a small amount of acid.[15][16] Experiment with adding a catalytic amount of a weak acid like acetic acid.

Problem Area 3: Purification Challenges
Q: I am having difficulty purifying my pyrazole compound using silica gel chromatography. The compound seems to be sticking to the column. What are my options?

A: The basic nature of the pyrazole ring can indeed cause issues with silica gel, which is acidic. Here are several effective strategies to overcome this:

1. Deactivating the Silica Gel:

  • Triethylamine Wash: Before loading your sample, flush the packed silica gel column with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v). This will neutralize the acidic sites on the silica, reducing the interaction with your basic pyrazole.

  • Ammonia in Methanol: Another method is to use a slurry of silica gel in your eluent that contains a small amount of ammonia in methanol.

2. Alternative Stationary Phases:

  • Neutral Alumina: If deactivation of silica is not effective, consider using neutral alumina as your stationary phase.

  • Reversed-Phase Chromatography (C18): For more polar pyrazoles, reversed-phase chromatography using a C18 silica column can be an excellent alternative.[17] Elution is typically performed with a gradient of water and an organic solvent like acetonitrile or methanol.[17]

3. Non-Chromatographic Purification Methods:

  • Recrystallization: If your pyrazole is a solid, recrystallization is often the most effective and scalable purification method.[17] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.[17]

  • Acid-Base Extraction: The basicity of the pyrazole can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified pyrazole back into an organic solvent.

  • Salt Formation and Crystallization: Reacting the crude pyrazole with an acid to form a salt can facilitate purification by crystallization.[18] The purified salt can then be neutralized to recover the free pyrazole.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated improved regioselectivity.[9][10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a concentration of 0.1-0.5 M.

  • Reagent Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography (see Problem Area 3 for guidance).

Protocol 2: Purification of a Basic Pyrazole using Deactivated Silica Gel
  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 hexanes:ethyl acetate). To this slurry, add triethylamine to a final concentration of 0.5% (v/v). Pack the column with this slurry.

  • Sample Loading: Dissolve your crude pyrazole in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Diagrams

Knorr Pyrazole Synthesis: The Regioselectivity Problem

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at Carbonyl A Attack at Carbonyl A Attack at Carbonyl B Attack at Carbonyl B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at Carbonyl A Substituted\nHydrazine->Attack at Carbonyl B Regioisomer 1 Regioisomer 1 Attack at Carbonyl A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Attack at Carbonyl B->Regioisomer 2

Caption: Formation of two regioisomers in Knorr synthesis.

Factors Influencing Regioselectivity

G cluster_conditions Tunable Parameters center Regioselectivity Outcome electronic Electronic Effects (EWG/EDG) electronic->center steric Steric Hindrance steric->center conditions Reaction Conditions conditions->center solvent Solvent (e.g., TFE, HFIP) ph pH (Acidic vs. Neutral) temp Temperature

Caption: Key factors controlling regioselectivity.

References

Technical Support Center: 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Handling, and Troubleshooting for Researchers

Welcome to the technical support center for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability and handling questions encountered during experimentation. The following information is synthesized from established chemical principles of pyrazole and ethanamine functionalities to provide a robust guide in the absence of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The stability of this compound is influenced by its two key structural features: the substituted pyrazole ring and the primary ethanamine side chain. Potential degradation pathways include:

  • Oxidation: The pyrazole ring and the primary amine are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] Pyrazoline derivatives, which are structurally related to pyrazoles, are known to undergo oxidation, often resulting in brownish-colored products.[2]

  • Hydrolysis: While the pyrazole ring itself is generally stable against hydrolysis, the presence of certain functional groups can increase susceptibility.[1] More relevant to this compound, the ethanamine side chain can be affected by pH in aqueous solutions.

  • Salt Formation/Precipitation: The ethanamine moiety is basic and will readily react with acids to form salts.[3] This can affect its solubility and potentially lead to precipitation if the pH of the solution changes.[4]

  • Photosensitivity: Some pyrazole derivatives are sensitive to light and can undergo photodegradation upon exposure to UV or visible light.[1]

Q2: How should I store the solid form of this compound?

To ensure the long-term stability of the solid compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1] Containers should be tightly sealed to protect against moisture and oxygen. For enhanced protection, especially if the compound will be stored for an extended period, consider the following:

  • Light Protection: Store in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[1][2]

  • Inert Atmosphere: For maximum stability, storage under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation.[1][2]

Parameter Recommended Condition Rationale
Temperature2-8°CReduces the rate of potential degradation reactions.[2]
AtmosphereInert Gas (Argon, Nitrogen)Prevents oxidation of the pyrazole ring and amine group.[1][2]
LightAmber vial or foil-wrappedProtects against light-induced degradation.[1][2]
MoistureTightly sealed container with desiccantPrevents hydrolysis and moisture-related degradation.[1]
Q3: I'm observing a color change (browning) in my sample. What is the likely cause?

A color change, particularly browning, is a common indicator of oxidation.[2] This can occur with pyrazole-containing compounds when exposed to air and/or light over time.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored as recommended in Q2.

  • Purity Check: Use techniques like TLC, HPLC, or NMR to assess the purity of the material. The appearance of new spots or peaks can indicate the presence of degradation products.

  • Inert Handling: When weighing or handling the compound, do so under a stream of inert gas if possible, and minimize the time the container is open to the atmosphere.

Q4: My compound is not dissolving as expected in aqueous solutions. What could be the issue?

The solubility of this compound in aqueous solutions is highly dependent on pH due to the basic ethanamine side chain.

  • In acidic to neutral pH: The primary amine will be protonated, forming a more water-soluble salt.[4]

  • In alkaline (basic) pH: The amine will be in its free base form, which is less polar and may have lower aqueous solubility, potentially leading to precipitation.[4]

If you are experiencing solubility issues, consider adjusting the pH of your solution. A slightly acidic pH should enhance solubility.

Troubleshooting Guides

Guide 1: Investigating Degradation in Solution

If you suspect your compound is degrading in a solution-based assay, follow this workflow to identify the cause.

Caption: Troubleshooting workflow for solution stability issues.

Guide 2: Experimental Protocol for Assessing Stability

This protocol outlines a general method for testing the stability of this compound under your specific experimental conditions.

Objective: To determine the stability of the compound in a specific solvent and temperature over time.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO, PBS, Ethanol)

  • Analytical instrument (HPLC or LC-MS)

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in your chosen solvent at a known concentration.

  • Timepoint Zero (T=0): Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial purity and peak area.

  • Incubation: Aliquot the remaining stock solution into several vials. Incubate these vials under the desired experimental conditions (e.g., 37°C). Protect from light if photosensitivity is a concern.

  • Timepoint Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), remove one vial from incubation.

  • Analysis: Analyze the sample by HPLC or LC-MS.

  • Data Comparison: Compare the peak area of the parent compound and the presence of any new peaks to the T=0 sample. A decrease in the parent peak area indicates degradation.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Stock Solution prep2 Analyze T=0 Sample (HPLC/LC-MS) prep1->prep2 inc1 Aliquot and Incubate at Experimental Conditions prep2->inc1 an1 Remove Aliquots at Timepoints (T=1, 4, 8, 24h) inc1->an1 an2 Analyze Each Timepoint (HPLC/LC-MS) an1->an2 an3 Compare Peak Areas to T=0 an2->an3

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Spectroscopic Analysis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting spectroscopic data of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine.

Welcome to the technical support guide for the spectroscopic characterization of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide clear, actionable guidance for interpreting spectroscopic data and troubleshooting common experimental issues. As Senior Application Scientists, we have curated this guide to reflect both theoretical principles and practical, field-proven insights.

Compound Overview

This compound is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1] Accurate spectroscopic analysis is critical for confirming its identity, purity, and for elucidating its role in further chemical synthesis.

Molecular Structure:

  • Molecular Formula: C₉H₁₇N₃

  • Molecular Weight: 167.25 g/mol

  • Key Features:

    • N1-substituted pyrazole ring (prevents annular tautomerism).

    • Primary amine (-NH₂) functional group.

    • Aliphatic ethyl and methyl substituents.

Predicted Spectroscopic Data Summary

This table provides the expected spectroscopic characteristics for a pure sample of this compound. Use this as a baseline for your experimental results.

Technique Feature Expected Observation Notes
¹H NMR Pyrazole Methyls (C3-CH₃, C5-CH₃)Two singlets, ~2.1-2.3 ppmMay be distinct or very close depending on the solvent.
Ethyl Group (-CH₂CH₃)Quartet (~2.4 ppm) and Triplet (~1.1 ppm)Typical aliphatic signals.
Ethanamine Chain (-CH₂CH₂NH₂)Two triplets, ~4.0 ppm (N-CH₂) and ~3.0 ppm (C-CH₂)The N-CH₂ is more deshielded due to the pyrazole nitrogen.
Amine Protons (-NH₂)Broad singlet, variable shift (e.g., 1.5-3.0 ppm)Highly dependent on concentration, solvent, and temperature.
¹³C NMR Pyrazole Ring Carbons (C3, C4, C5)Three distinct signals, ~148 ppm (C5), ~140 ppm (C3), ~115 ppm (C4)Chemical shifts are estimates based on similar structures.[2]
Ethyl Group (-CH₂CH₃)Two signals, ~18 ppm (-CH₂) and ~14 ppm (-CH₃)
Pyrazole MethylsTwo signals, ~10-13 ppm
Ethanamine Chain (-CH₂CH₂NH₂)Two signals, ~48 ppm (N-CH₂) and ~42 ppm (C-CH₂)
IR N-H Stretch (Primary Amine)Two sharp-to-medium bands at ~3300-3400 cm⁻¹A key diagnostic for primary amines.[3][4]
C-H Stretch (Aliphatic)Multiple bands just below 3000 cm⁻¹
N-H Bend (Primary Amine)Medium-to-strong band at ~1580-1650 cm⁻¹Can sometimes be mistaken for a C=O band if broad.[3]
C-N StretchWeak-to-medium band at ~1020-1250 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺)m/z = 167Odd molecular weight is consistent with the Nitrogen Rule (3 nitrogen atoms).[4][5]
Key Fragmentsm/z = 138 (Loss of -CH₂CH₃), m/z = 124 (Loss of -CH₂CH₂NH₂)Fragmentation of the pyrazole ring itself is also possible.[6]
Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a very broad signal that I can't integrate properly. What is it? This is almost certainly the N-H protons of the primary amine group. Their chemical shift is highly variable and the signal is often broad due to rapid chemical exchange with trace amounts of water or other amine molecules, as well as quadrupolar broadening from the adjacent ¹⁴N nucleus.[7][8] This signal will disappear upon adding a drop of D₂O to your NMR tube, which is a definitive test.[4][5]

Q2: I don't see a molecular ion peak at m/z 167 in my mass spectrum. Did my synthesis fail? Not necessarily. The molecular ion (M⁺) in electron ionization (EI) mass spectrometry can be unstable and fragment immediately.[9] For amines, a common initial fragmentation is the loss of a hydrogen atom, leading to a strong [M-1]⁺ peak at m/z 166. Look for other characteristic fragments, such as the loss of the ethyl group or the entire ethanamine side chain, to piece together the structure. If available, consider using a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to better observe the molecular ion.

Q3: My IR spectrum has two small, sharp peaks around 3350 cm⁻¹. I was expecting a broad O-H stretch. Is my sample wet? Those two peaks are the hallmark of a primary amine (-NH₂).[3][10] They correspond to the asymmetric and symmetric N-H stretching vibrations.[4][5] While an O-H stretch from water would appear in this region, it is typically much broader and less defined. The sharpness and duality of these bands are strong evidence for the primary amine group and indicate your sample is likely correct and not significantly wet.

In-Depth Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem 1: The N-H proton signal is broad, shifted, or completely absent.

  • Potential Cause: Rapid proton exchange with the solvent, water, or other acidic/basic impurities. In protic solvents like CD₃OD or D₂O, the N-H protons will exchange with deuterium, rendering them invisible in the ¹H spectrum.[4][7]

  • Troubleshooting Protocol:

    • Use a Dry Solvent: Ensure your deuterated solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous. Use a freshly opened ampule or dry the solvent over molecular sieves.

    • D₂O Exchange Test: To confirm the identity of the N-H peak, acquire a spectrum, add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum. The N-H peak should disappear.[5]

    • Low-Temperature NMR: Cooling the sample can slow the rate of proton exchange, resulting in a sharper N-H signal.[7]

  • Scientific Rationale: The rate of chemical exchange is temperature-dependent. By lowering the temperature, the exchange process can be slowed from being "fast" on the NMR timescale to "slow," allowing for the resolution of the signal.

Problem 2: The signals for the two pyrazole methyl groups are overlapping or appear as a single peak.

  • Potential Cause: Insufficient resolution of the spectrometer or solvent effects causing accidental chemical shift equivalence.

  • Troubleshooting Protocol:

    • Change Solvent: The chemical shifts of protons are influenced by the surrounding solvent. Rerunning the sample in a different solvent (e.g., changing from CDCl₃ to Benzene-d₆ or DMSO-d₆) can often induce differential shifts and resolve the overlapping signals.

    • Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field strength (e.g., 500 MHz vs. 300 MHz) provides greater spectral dispersion, which can resolve closely spaced peaks.

  • Scientific Rationale: Aromatic solvents like Benzene-d₆ can induce significant shifts (Anisotropic Solvent Induced Shifts, or ASIS) due to their ring currents, which can be highly effective in resolving overlapping signals.

NMR_Troubleshooting start Unexpected NMR Spectrum q1 Is a broad signal present? start->q1 a1_yes Perform D₂O Exchange Test q1->a1_yes Yes q3 Are peaks overlapping? q1->q3 No q2 Signal Disappears? a1_yes->q2 res1 Signal is N-H. Broadening is normal. q2->res1 Yes res2 Signal is not exchangeable proton. Check for impurities. q2->res2 No a3_yes Change to aromatic solvent (e.g., Benzene-d₆) q3->a3_yes Yes q4 Peaks Resolved? a3_yes->q4 res3 Problem solved by solvent effect. q4->res3 Yes res4 Use higher field NMR or 2D techniques (COSY, HSQC). q4->res4 No

Caption: A flowchart for diagnosing common ¹H NMR spectral issues.

Infrared (IR) Spectroscopy

Problem: The spectrum is noisy and peaks are poorly defined.

  • Potential Cause: Insufficient sample concentration, poor contact with the ATR crystal, or a hygroscopic sample (if using KBr pellets).

  • Troubleshooting Protocol:

    • Sample Preparation (ATR): Ensure the sample fully covers the crystal and that sufficient pressure is applied to ensure good contact. Clean the crystal with an appropriate solvent (e.g., isopropanol) before and after use.

    • Sample Preparation (KBr Pellet): The sample must be bone dry and finely ground with dry KBr powder. Any moisture will lead to a very broad O-H absorption that can obscure the N-H region.

    • Increase Scans: Increase the number of scans averaged by the spectrometer to improve the signal-to-noise ratio.

  • Scientific Rationale: Signal averaging is a common technique where multiple scans of the same sample are collected and averaged. Since noise is random, it tends to average out, while the coherent signal from the sample is reinforced, improving spectral quality.

Mass Spectrometry (MS)

Problem: The fragmentation pattern is complex and doesn't match predictions.

  • Potential Cause: The molecule is undergoing unexpected rearrangements upon ionization, or the sample is impure.

  • Troubleshooting Protocol:

    • Verify Purity: First, confirm the purity of your sample using a secondary method like NMR or LC-MS.

    • Analyze Key Fragments: Focus on logical neutral losses. For this molecule, look for losses corresponding to:

      • Loss of 15: -CH₃ (less likely as a primary fragmentation)

      • Loss of 29: -CH₂CH₃ (ethyl group)

      • Loss of 43: -CH₂CH₂N (part of the side chain)

    • Consider Alpha-Cleavage: A major fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. For the ethanamine side chain, this would result in the formation of a stable iminium ion.

  • Scientific Rationale: In EI-MS, fragmentation is governed by the stability of the resulting carbocations and radicals.[9] Alpha-cleavage in amines is favorable because it produces a resonance-stabilized iminium cation.[6][11]

Standard Operating Protocols
Protocol 1: ¹H NMR Sample Preparation and D₂O Exchange
  • Sample Preparation: Weigh approximately 5-10 mg of your compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) using a glass pipette.

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. If necessary, use gentle vortexing.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: Add one drop (~20 µL) of Deuterium Oxide (D₂O) to the NMR tube.

  • Mixing: Re-cap the tube and shake vigorously for 30 seconds to ensure mixing of the two phases. A slight emulsion may form.

  • Final Acquisition: Re-shim the spectrometer and acquire a second ¹H NMR spectrum. Compare it to the first to identify any peaks that have disappeared or significantly diminished.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation
  • Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Dilution: Create a dilute sample for injection by taking ~10 µL of the stock solution and diluting it into 1 mL of the same solvent (final concentration ~10 µg/mL).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode. The primary amine group is basic and will readily accept a proton to form the [M+H]⁺ ion.

  • Analysis: Acquire the spectrum and look for an ion with a mass-to-charge ratio corresponding to the protonated molecule (C₉H₁₈N₃⁺), which should be 168.1501. The high-resolution measurement can confirm the elemental composition to within a few parts per million (ppm).

References

Catalyst Selection for Pyrazole Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This resource is built on a foundation of scientific literature and practical field experience to ensure you have reliable and actionable information at your fingertips.

Section 1: Understanding the Core Challenge: Catalyst and Reaction Pathway Selection

The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] While seemingly straightforward, the choice of catalyst and reaction conditions is critical and can dramatically impact yield, purity, and, most importantly, regioselectivity, especially when working with unsymmetrical starting materials.[4][5]

This guide will primarily focus on the widely used Knorr Pyrazole Synthesis and its variations, while also addressing other catalytic systems.

Decision Workflow for Catalyst Selection

The following diagram outlines a general decision-making process for selecting a suitable catalytic approach for your pyrazole synthesis.

Catalyst_Selection_Workflow start Define Target Pyrazole (Substitution Pattern) substrate_check Are Starting Materials Unsymmetrical? start->substrate_check sym_substrate Symmetrical 1,3-Dicarbonyl or Hydrazine substrate_check->sym_substrate No unsym_substrate Unsymmetrical 1,3-Dicarbonyl and/or Substituted Hydrazine substrate_check->unsym_substrate Yes catalyst_choice Select Catalyst System sym_substrate->catalyst_choice regio_issue High Potential for Regioisomer Mixture unsym_substrate->regio_issue regio_issue->catalyst_choice acid_cat Standard Acid Catalysis (e.g., AcOH, H₂SO₄) catalyst_choice->acid_cat special_cond Specialized Conditions for Regiocontrol (e.g., Fluorinated Solvents) catalyst_choice->special_cond transition_metal Transition Metal Catalysis (e.g., Pd, Cu, Ru) for alternative pathways catalyst_choice->transition_metal hetero_cat Heterogeneous Catalyst (e.g., Nano-ZnO, Amberlyst-70) for ease of separation catalyst_choice->hetero_cat optimization Reaction Optimization (Temperature, Solvent, Time) acid_cat->optimization special_cond->optimization transition_metal->optimization hetero_cat->optimization

Caption: A workflow for selecting a catalyst system in pyrazole synthesis.

Section 2: Troubleshooting the Knorr Pyrazole Synthesis

The Knorr synthesis and its variations are workhorses in pyrazole preparation. However, they are not without their challenges. This section addresses the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Knorr synthesis?

A1: The acid catalyst, typically a Brønsted acid like acetic acid or a mineral acid, plays a crucial role in activating the carbonyl groups of the 1,3-dicarbonyl compound.[2][3][6] It protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[6] The catalyst is regenerated at the end of the reaction cycle.[2]

Q2: My reaction is giving a low yield. What are the common causes?

A2: Low yields in Knorr synthesis can often be traced back to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole.

  • Degradation of starting materials or product: Some 1,3-dicarbonyl compounds or the resulting pyrazoles can be unstable under harsh acidic conditions or high temperatures.[7]

  • Purification losses: The product may be lost during workup and purification steps.

Q3: I'm observing a mixture of regioisomers. How can I improve the regioselectivity?

A3: This is one of the most significant challenges when using unsymmetrical 1,3-dicarbonyls.[4][5][8] The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on both reactants, as well as the reaction conditions.[4][5]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[5]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[4]

  • Solvent Choice: The solvent can have a profound effect. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[9][10] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[9]

  • pH Control: The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic, thereby affecting the initial site of attack.[4][6]

Troubleshooting Guide: Low Yield & Side Products
Symptom Potential Cause Troubleshooting Action
Low Yield Incomplete reactionIncrease reaction time or temperature moderately. Monitor by TLC until starting material is consumed.[11]
Degradation of reactants/productUse milder acid catalyst (e.g., acetic acid instead of H₂SO₄). Lower the reaction temperature.
Pyrazoline formation (from α,β-unsaturated carbonyls)Add an in-situ oxidation step. Heating in DMSO under an oxygen atmosphere can promote aromatization to the pyrazole.[12] Alternatively, use an oxidizing agent like bromine.[12]
Furan byproduct formationThis is more common in the related Paal-Knorr pyrrole synthesis but can occur. Ensure the reaction is not overly acidic (pH > 3) to disfavor the acid-catalyzed cyclization of the dicarbonyl itself.[7][13]
Poor Regioselectivity Competing nucleophilic attackChange the solvent: Switch from standard alcohols (e.g., ethanol) to a fluorinated alcohol like TFE or HFIP to enhance selectivity.[9][10]
Unfavorable electronic/steric biasModify the starting materials: If possible, introduce a bulky group to direct the reaction. Adjust pH: Experiment with acidic versus neutral conditions. Acidic conditions can sometimes reverse selectivity.[4][6]
Difficult Purification Product is a dark, tarry materialThis suggests polymerization. Lower the reaction temperature and use a milder catalyst.[13]
Difficulty separating regioisomersIf optimizing regioselectivity is unsuccessful, fractional recrystallization can be attempted if the isomers have different solubilities.[14] Alternatively, convert the pyrazoles to their acid addition salts, which may have different crystallization properties.[15]

Section 3: Catalyst Comparison for Pyrazole Synthesis

While acid catalysis is traditional, a variety of catalysts have been developed to improve yields, selectivity, and environmental friendliness.

Catalyst Type Examples Advantages Disadvantages References
Brønsted Acids Acetic acid, H₂SO₄, HClReadily available, inexpensive, effective for many substrates.Can lead to low regioselectivity with unsymmetrical substrates, harsh conditions can cause degradation.[2][3][6]
Heterogeneous Acids Amberlyst-70, Nano-ZnOEasily recoverable and reusable, often milder reaction conditions, environmentally friendly.[1]May have lower activity than homogeneous catalysts for some substrates.[1]
Transition Metals Pd, Ru, Cu, Ag, Fe complexesHigh efficiency, can enable alternative reaction pathways (e.g., from diols, alkynes), can offer high regioselectivity.[1][12]Catalyst cost, potential for product contamination with metal, may require inert atmosphere.[1][12][16][17]
Iodine I₂Metal-free, can catalyze cascade reactions.Stoichiometric or high catalyst loading may be required.[12]
Biocatalysts Lipases (e.g., TLL)Environmentally friendly, can exhibit high selectivity.Limited substrate scope and reaction conditions (temperature, solvent).[18]

Section 4: Experimental Protocol: Regioselective Knorr Synthesis using Fluorinated Alcohol

This protocol provides a method for the synthesis of a pyrazole from an unsymmetrical 1,3-diketone, emphasizing regiocontrol through the use of a fluorinated solvent.

Objective: To synthesize the desired regioisomer of a substituted pyrazole with high selectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask with magnetic stirrer

  • TLC plates and developing chamber

  • Standard work-up and purification glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Addition of Hydrazine: At room temperature, add the substituted hydrazine (1.1 mmol) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (a suitable solvent system might be hexane/ethyl acetate). The reaction is often complete within 1-4 hours.[19]

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water. The product should precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold water to remove any residual HFIP and hydrazine salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[14]

Safety Precautions:

  • Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • HFIP is a corrosive and volatile solvent. Handle with care in a fume hood.

Section 5: Mechanistic Insight: The Origin of Regioselectivity

The following diagram illustrates the competing reaction pathways in the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl and how the choice of conditions can favor one over the other.

Regioselectivity_Mechanism cluster_0 Reaction Initiation cluster_1 Competing Pathways cluster_2 Product Formation R1_CO_R2_CO Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) attack_C1 Attack at Carbonyl adjacent to R1 R1_CO_R2_CO->attack_C1 attack_C2 Attack at Carbonyl adjacent to R2 R1_CO_R2_CO->attack_C2 hydrazine Substituted Hydrazine (R3-NH-NH2) hydrazine->attack_C1 hydrazine->attack_C2 isomer_A Regioisomer A attack_C1->isomer_A Cyclization & Dehydration isomer_B Regioisomer B attack_C2->isomer_B Cyclization & Dehydration control Controlling Factors: - Steric Hindrance - Electronic Effects - Solvent (e.g., HFIP) - pH control->attack_C1 Favors one pathway control->attack_C2

Caption: Competing pathways in Knorr synthesis leading to regioisomers.

By understanding these competing pathways, researchers can make informed decisions about reaction conditions to favor the formation of the desired product. For instance, if R1 is a bulky group, the attack at the adjacent carbonyl (attack_C1) will be sterically hindered, favoring the pathway leading to isomer B. Conversely, if R2 is a strong electron-withdrawing group like -CF₃, the adjacent carbonyl becomes more electrophilic, potentially favoring attack_C2.[19]

References

Technical Support Center: Work-up Procedure Refinement for 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and procedural refinement for the work-up of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. Our focus is on leveraging the specific chemical properties of the molecule to achieve high purity and yield, addressing common challenges encountered during post-synthesis purification.

Part 1: Foundational Principles & Rationale

This section addresses the fundamental chemical characteristics of the target molecule that govern the purification strategy. Understanding these principles is crucial for effective troubleshooting and optimization.

Q1: What are the key structural features of this compound that dictate the work-up procedure?

A1: The purification strategy is primarily dictated by two key features:

  • The Primary Aliphatic Amine (-CH₂CH₂NH₂): This group imparts a basic character to the molecule. Primary amines are readily protonated by acids to form water-soluble ammonium salts.[1][2] This chemical handle is the cornerstone of the purification, allowing for selective extraction from a mixture of neutral or acidic impurities.[3]

  • The Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle. It is generally stable to a range of pH conditions and common work-up procedures.[4][5] However, the presence of two nitrogen atoms can influence the molecule's polarity and its potential to coordinate with metal ions. Its metabolic stability is a key reason for its prevalence in drug discovery.[4] The alkylation step in its synthesis to attach the ethanamine side chain can sometimes lead to the formation of a regioisomeric byproduct (alkylation at the N2 position), which is a common purification challenge.[6][7]

Q2: Why is acid-base extraction the most effective primary purification technique for this compound?

A2: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate organic compounds based on their acidic or basic properties.[3][8] For this compound, the process involves:

  • Acid Wash (Extraction): The crude reaction mixture, dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane), is washed with an aqueous acid (e.g., 1M HCl). The basic amine is protonated to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities (like unreacted starting materials or non-basic byproducts) remain in the organic layer.[1][9]

  • Basification and Re-extraction (Isolation): The separated aqueous layer, now containing the protonated product, is treated with a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salt, regenerating the neutral, organic-soluble amine.[2] The free amine, which is typically less soluble in water, can then be extracted back into a fresh organic solvent.[2] This process effectively isolates the basic product from other components of the reaction mixture.

Part 2: Standard Work-up & Purification Protocol

This section provides a detailed, step-by-step protocol for a standard acid-base extraction work-up.

Experimental Protocol: Acid-Base Extraction
  • Quenching and Initial Dilution:

    • Once the reaction is deemed complete, cool the reaction mixture to room temperature.

    • If the reaction solvent is polar and water-miscible (e.g., ethanol, THF), remove it under reduced pressure.

    • Dissolve the resulting crude residue in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Add a sufficient volume to fully dissolve the material.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M aqueous hydrochloric acid (HCl).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The desired amine product is now in the aqueous layer as its hydrochloride salt.

    • Drain the lower layer. Keep both layers. To ensure complete extraction, repeat the acid wash on the organic layer two more times. Combine all aqueous extracts.

  • Neutral Impurity Removal:

    • The combined aqueous extracts may contain trace organic impurities. Perform a "back-wash" by adding a small amount of fresh EtOAc or DCM to the combined aqueous layer, shake, and discard the organic layer. This step helps remove any trapped neutral impurities.

  • Basification:

    • Cool the combined aqueous layer in an ice bath to manage any exotherm.

    • Slowly add 2M aqueous sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 12, check with pH paper). This converts the ammonium salt back to the free amine.

  • Product Re-extraction:

    • Extract the basified aqueous solution with a fresh portion of organic solvent (EtOAc or DCM). Repeat this extraction at least three times to ensure complete recovery of the product from the aqueous phase.

    • Combine all organic extracts from this step.

  • Drying and Concentration:

    • Wash the combined organic extracts with brine (saturated aqueous NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Workflow Visualization

G cluster_start Initial State cluster_acid Acid Extraction cluster_layers Separated Phases cluster_base Product Isolation cluster_final Final Product start Crude Reaction Mixture (Product, Neutral/Acidic Impurities) in Organic Solvent acid_wash Wash with 1M HCl (aq) start->acid_wash sep1 Separate Layers acid_wash->sep1 org_layer Organic Layer (Neutral/Acidic Impurities) sep1->org_layer Discard or check for product aq_layer Aqueous Layer (Product as HCl Salt) sep1->aq_layer basify Add NaOH (aq) to pH > 12 aq_layer->basify re_extract Extract with Organic Solvent basify->re_extract sep2 Separate Layers re_extract->sep2 final_org Organic Layer (Pure Product) sep2->final_org final_aq Aqueous Layer (Inorganic Salts) sep2->final_aq Discard dry Dry (Na₂SO₄), Filter, Concentrate final_org->dry pure_product Purified Product dry->pure_product

Caption: Acid-base extraction workflow for amine purification.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.

Q3: I have a low yield after the final extraction. What are the common causes and how can I fix them?

A3: Low yield is a frequent issue with several potential root causes.

Potential Cause Explanation & Troubleshooting Steps
Incomplete Acid Extraction The protonation of the amine is an equilibrium. Solution: Ensure sufficient acid is used (check pH of the aqueous layer after extraction; it should be < 2). Perform at least three separate extractions with the acid solution, as multiple extractions are more efficient than a single large one.
Emulsion Formation Vigorous shaking can sometimes create a stable emulsion at the interface, trapping product. Solution: Let the funnel stand for a longer period. Gently swirl instead of shaking. Add brine to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Incomplete Basification If the aqueous layer is not made sufficiently basic, the amine will not be fully deprotonated and will remain in the aqueous layer. Solution: Use a pH meter or pH paper to confirm the pH is > 12. Add base slowly and check pH throughout.
Insufficient Back-Extraction The free amine may have some water solubility. Solution: Perform at least three, and preferably more, extractions with the organic solvent after basification. Saturating the aqueous layer with NaCl (creating brine) can decrease the amine's solubility in water and improve extraction efficiency (the "salting-out" effect).

Q4: My product "oiled out" after basification instead of precipitating. What should I do?

A4: This is common for compounds that are liquids or low-melting solids. "Oiling out" is not a problem; it simply means the free amine is not a crystalline solid at that temperature. The standard protocol is designed for this scenario. Proceed with extracting the "oil" into an organic solvent as described in Step 5 of the protocol above. If you desire a solid, you can attempt recrystallization from various solvents or convert the amine to a stable, crystalline salt (see Q6).[10]

Q5: My purified product still shows impurities by TLC or NMR. How do I identify and remove them?

A5: The most likely impurity, if not from starting materials, is the N2-alkylation regioisomer.

  • Identification: The N1 and N2 isomers will likely have slightly different Rf values on TLC and distinct chemical shifts in ¹H and ¹³C NMR spectroscopy. Compare your spectra to literature values if available.

  • Removal Strategies:

    • Column Chromatography: This is the most reliable method for separating regioisomers.[7][11]

      • Stationary Phase: Use silica gel. Because the product is basic, it can streak or stick to acidic silica. To mitigate this, pre-treat the silica by preparing the slurry with an eluent containing a small amount of triethylamine (~1%) or use commercially available deactivated silica.[12]

      • Eluent: A gradient system of hexane/ethyl acetate is a good starting point. To increase polarity and elute the amine, you can switch to a DCM/methanol system. The addition of a small amount of triethylamine to the eluent will improve peak shape.

    • Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, this method can be effective.[7] It requires careful, slow crystallization and may need to be repeated several times to achieve high purity.

Q6: Can I simplify handling and purification by converting the product to a salt?

A6: Yes, this is an excellent and common strategy, especially if the free base is an oil or difficult to crystallize.[13][14]

  • Rationale: Converting the basic amine to an acid addition salt (e.g., hydrochloride, phosphate, or oxalate) often yields a stable, highly crystalline solid that is easier to handle, weigh, and store. The salt formation itself is a purification step, as impurities that do not form salts will remain in the mother liquor upon crystallization.[13][14]

  • Protocol for Hydrochloride Salt Formation:

    • After the final work-up, dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.[14]

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Logic Diagram

G cluster_pure Pure Product cluster_impure Impure Product start Crude Product After Work-up check_purity Check Purity (TLC, NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No characterize Final Characterization & Storage pure->characterize is_oil Is it an oil or solid? impure->is_oil oil Product is an Oil is_oil->oil Oil solid Product is a Solid is_oil->solid Solid chromatography Column Chromatography (Deactivated Silica) oil->chromatography Primary Method recrystallize Attempt Recrystallization solid->recrystallize Attempt First solid->recrystallize chromatography->pure check_purity2 Check Purity recrystallize->check_purity2 check_purity2->pure Success check_purity2->chromatography Failure

Caption: Decision tree for post-work-up purification.

Part 4: Stability & Storage

Q7: Are there any stability concerns with this compound during work-up or storage?

A7: While pyrazole rings are generally robust, amines can be sensitive to oxidation.

  • Stability: The compound is generally stable under typical acidic and basic work-up conditions. However, prolonged exposure to strong oxidants or atmospheric oxygen, especially as the free base, can lead to degradation, often indicated by a color change (e.g., turning yellow or brown).[15]

  • Recommended Storage: For long-term stability, store the purified compound as a solid (either the free base if crystalline or as a salt) in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[15] Storing it in a cool, dry, and dark place (e.g., in an amber vial at -20°C) is highly recommended to minimize degradation from light, moisture, and heat.[15]

References

Validation & Comparative

A Comparative Guide to the HPLC-Based Purity Validation of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrazole-Based Active Pharmaceutical Ingredients (APIs)

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine is a substituted pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] As a key starting material or active pharmaceutical ingredient (API), its purity is not merely a quality metric but a fundamental determinant of the safety, efficacy, and stability of the final drug product. Impurities, which can arise from the synthesis process or degradation, may be inert, toxic, or possess unintended pharmacological activity, making their identification and quantification essential.[3]

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds.[4] This guide provides an in-depth, experience-driven comparison of two robust Reversed-Phase HPLC (RP-HPLC) methods for the purity validation of this specific ethanamine derivative. We will delve into the causality behind methodological choices and present a comprehensive validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of reliable and reproducible data for regulatory submission.[5][6]

Methodological Rationale: Selecting the Optimal Chromatographic Approach

The analyte, this compound, possesses a basic primary amine group and a moderately hydrophobic pyrazole core. This dual nature presents a classic chromatographic challenge: achieving sharp, symmetrical peaks free from tailing. Peak tailing, often caused by strong interactions between the basic amine and residual acidic silanols on the silica-based stationary phase, can compromise resolution and integration accuracy.

To address this, we compare two common strategies for the analysis of basic compounds:

  • Method A: Low pH Mobile Phase (Protonation Strategy): By operating at a low pH (e.g., 2.5-3.5) using an acid modifier like trifluoroacetic acid (TFA) or formic acid, we ensure the primary amine is fully protonated. This positively charged species is repelled by any residual protonated silanols, minimizing secondary interactions and leading to improved peak shape. This is often the simplest and most direct approach.[7]

  • Method B: Ion-Pair Chromatography (Masking Strategy): This technique introduces an ion-pairing reagent (e.g., sodium hexanesulfonate) to the mobile phase.[8] The hydrophobic tail of the reagent interacts with the C18 stationary phase, while its charged head remains exposed. The protonated analyte then forms a neutral ion-pair with the reagent, which is retained and eluted as a single entity, effectively masking the basic site from interacting with the stationary phase.

While both methods are viable, Method A is generally preferred for its simplicity and compatibility with mass spectrometry (MS), should impurity identification be required. Method B can offer unique selectivity but introduces more complexity to the mobile phase and may require longer column equilibration times.

Comparative Chromatographic Conditions
ParameterMethod A: Low pH (Recommended)Method B: Ion-Pairing
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA: 5 mM Sodium Hexanesulfonate in 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Elution Mode Gradient or IsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL

The Validation Protocol: A Self-Validating System based on ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following protocol, based on ICH guidelines, ensures the method is robust, reliable, and fit for purity determination.

HPLC Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization (Method A) SST_Dev System Suitability Criteria Definition Dev->SST_Dev Spec Specificity (Forced Degradation) Dev->Spec SST_Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Generation Rob->Report SOP Final SOP Creation Report->SOP

Caption: A typical workflow for HPLC method validation, from development to final reporting.

Specificity

Causality: The purpose of specificity is to prove that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity assay, this is the most critical validation parameter. Potential impurities in the synthesis of pyrazoles can include unreacted starting materials, regioisomers from non-selective cyclization, and byproducts from side reactions.[10][11]

Experimental Protocol:

  • Impurity Spiking: If known impurities or starting materials are available, spike the analyte sample with these compounds to demonstrate resolution between the main peak and the impurity peaks.

  • Forced Degradation (Stress Testing): Subject the analyte to various stress conditions to intentionally generate degradation products.[12] This demonstrates the stability-indicating nature of the method.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC.

  • Acceptance Criteria: The method is specific if the analyte peak is resolved from all potential impurities and degradation products (Resolution > 2.0). Peak purity analysis using a Diode Array Detector (DAD) should confirm that the analyte peak is spectrally pure under all conditions.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase).

  • Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the target assay concentration. For impurity quantification, the range should bracket the expected impurity levels, often from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13][14] The y-intercept should be insignificant compared to the response at 100% concentration.

Table 1: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501495600
0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to a sample matrix spiked with a known amount of the analyte. This confirms that there are no biases in the method leading to systematically high or low results.

Experimental Protocol:

  • Spiked Samples: Prepare samples (e.g., a placebo or a known batch of product) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare each level in triplicate and analyze using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[13]

Table 2: Representative Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean % Recovery% RSD (n=3)
80%8079.599.4%0.45%
100%100100.8100.8%0.21%
120%120119.299.3%0.38%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval.

  • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determination: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.

  • Confirmation: To confirm the LOQ, inject six samples at the determined LOQ concentration and verify that the precision (%RSD) is acceptable (typically ≤ 10%).

  • Acceptance Criteria: LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1.[13][14]

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small changes to the method parameters, one at a time.

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 10%)

    • Mobile Phase Organic Composition (± 2%)

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, demonstrating the method's robustness.

Conclusion: A Foundation for Quality

This guide has outlined a comprehensive, scientifically-grounded approach to the validation of an HPLC method for determining the purity of this compound. By comparing two viable chromatographic strategies and detailing a validation protocol rooted in ICH Q2(R1) guidelines, we establish a self-validating system. The causality-driven explanations for each experimental choice provide the necessary insight for researchers, scientists, and drug development professionals to not only execute these protocols but also to adapt and troubleshoot them effectively. A thoroughly validated analytical method is the bedrock of quality control, ensuring that the purity of an API is determined with the highest degree of confidence.

References

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine vs. known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine as a Potential Cyclooxygenase Inhibitor

Authored by: [Your Name/Lab], Senior Application Scientist

This guide provides a comprehensive comparative analysis of the novel pyrazole-containing compound, this compound, against established cyclooxygenase (COX) inhibitors. While extensive public data on this specific molecule is nascent, its structural similarity to known pyrazole-based inhibitors warrants a thorough investigation into its potential efficacy and selectivity. This document outlines the requisite experimental framework for such an evaluation, presenting hypothetical yet plausible data to guide researchers in their own investigations. We will compare its theoretical profile with that of Celecoxib, a selective COX-2 inhibitor, and Indomethacin, a non-selective COX inhibitor, providing a robust benchmark for its potential therapeutic application.

Introduction: The Rationale for Investigating Novel Pyrazole-Based COX Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. The development of non-steroidal anti-inflammatory drugs (NSAIDs) has largely focused on inhibiting these enzymes. While traditional NSAIDs like Indomethacin inhibit both isoforms, leading to the risk of gastrointestinal side effects, selective COX-2 inhibitors such as Celecoxib were developed to mitigate these risks.

The pyrazole scaffold is a well-established pharmacophore in the design of COX-2 selective inhibitors, with Celecoxib being a prime example. The structural features of this compound, specifically the substituted pyrazole ring, suggest a potential for interaction with the active site of COX enzymes. This guide provides a framework for characterizing the inhibitory potential of this novel compound.

Comparative Inhibitory Profile: A Data-Driven Hypothesis

To contextualize the potential of this compound, we present a table of hypothetical, yet scientifically plausible, inhibitory concentration (IC50) values. These values are what one might expect from a novel, moderately potent and selective COX-2 inhibitor.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical Data) 8504518.9
Celecoxib150015100
Indomethacin20500.4
  • Interpretation of Hypothetical Data: The hypothetical data suggests that this compound could be a potent inhibitor of COX-2 with a respectable selectivity index. While not as selective as Celecoxib in this model, it demonstrates a clear preference for COX-2 over COX-1, distinguishing it from non-selective inhibitors like Indomethacin.

Experimental Protocols for Determining COX Inhibition

The following protocols describe the standard methodologies for determining the COX inhibitory activity of a test compound.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of the COX enzymes.

Principle: The peroxidase component of COX enzymes is used to catalyze the oxidation of a fluorogenic substrate in the presence of a peroxide. An inhibitor will reduce the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitors (Celecoxib, Indomethacin) in assay buffer.

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes.

    • Prepare the fluorogenic substrate solution (e.g., Amplex Red) and arachidonic acid solution.

  • Assay Procedure:

    • Add 10 µL of the diluted test compound or reference inhibitor to the wells of a 96-well microplate.

    • Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to the wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of arachidonic acid followed by 10 µL of the fluorogenic substrate.

    • Measure the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Compound Stock (DMSO) prep2 Serial Dilutions (Assay Buffer) prep1->prep2 assay1 Add Compound/Inhibitor to 96-well Plate prep2->assay1 prep3 Prepare Enzyme Solutions (COX-1 & COX-2) assay2 Add COX Enzyme prep3->assay2 assay1->assay2 assay3 Incubate (10 min) assay2->assay3 assay4 Initiate Reaction (Arachidonic Acid + Substrate) assay3->assay4 assay5 Measure Fluorescence assay4->assay5 analysis1 Calculate Reaction Rates assay5->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for in vitro COX inhibition assay.

Mechanistic Insights: Understanding the Prostaglandin Synthesis Pathway

To fully appreciate the impact of these inhibitors, it is crucial to understand their place within the prostaglandin synthesis pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgs->prostaglandins inhibitor This compound Celecoxib Indomethacin inhibitor->cox

Caption: The arachidonic acid cascade and point of COX inhibition.

This pathway illustrates that by inhibiting COX-1 and/or COX-2, the production of prostaglandins, which are key mediators of inflammation, pain, and fever, is blocked. The therapeutic benefit of selective COX-2 inhibition lies in reducing inflammation while minimizing the disruption of the homeostatic functions maintained by COX-1.

Conclusion and Future Directions

The structural characteristics of this compound make it a compelling candidate for investigation as a COX inhibitor. The hypothetical data presented in this guide suggests a profile of a potent and selective COX-2 inhibitor. However, rigorous experimental validation is paramount. Future studies should focus on:

  • In vitro enzyme kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive).

  • Cell-based assays: To assess the compound's activity in a more physiologically relevant context.

  • In vivo studies: To evaluate its anti-inflammatory efficacy and safety profile in animal models.

This guide provides the foundational framework for researchers to embark on a comprehensive evaluation of this compound and similar novel chemical entities.

A Comparative Guide to 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine: Evaluating its Potential in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive technical comparison of the novel compound 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine against established alternatives in the context of oncological research. Drawing upon experimental data from structurally related pyrazole derivatives and standard chemotherapeutic agents, we aim to provide researchers, scientists, and drug development professionals with a predictive cross-validation of its potential efficacy and a framework for its experimental evaluation.

While direct experimental data for this compound is not yet broadly published, its structural similarity to other biologically active pyrazoles allows for a reasoned assessment of its potential. This guide will, therefore, leverage data from analogous compounds to build a scientifically grounded comparison.

Introduction to the Candidate: this compound

The subject of our analysis, this compound, is a substituted pyrazole characterized by an ethyl and two methyl groups on the pyrazole ring, and an ethanamine side chain at the N1 position. The pyrazole nucleus is known for its ability to engage in hydrogen bonding and other non-covalent interactions, which is crucial for binding to biological targets.[2] The ethanamine side chain offers a primary amine group that can be readily functionalized, allowing for the synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR).[3]

Alternatives for Comparison:

To provide a robust comparative framework, we have selected two key alternatives:

  • Structurally Related Pyrazole Analogues: A series of 3,5-dimethyl-1H-pyrazole derivatives that have been evaluated for their anticancer activity. These analogues provide the most direct comparison for predicting the potential of our target compound.[4][5]

  • Celecoxib: A well-established diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor and is approved for the treatment of pain and inflammation.[6][7] Its known anticancer properties make it a relevant benchmark for a pyrazole-based therapeutic.[7][8]

  • Doxorubicin: A widely used chemotherapeutic agent, serving as a positive control and a benchmark for potent cytotoxic activity.[3]

Comparative Analysis of Anticancer Potential: An Evidence-Based Projection

The primary metric for evaluating the potential of a novel anticancer compound is its cytotoxicity against various cancer cell lines. While awaiting direct experimental results for this compound, we can extrapolate from the performance of its structural relatives.

Table 1: Comparative in vitro Cytotoxicity of Pyrazole Derivatives and Control Drugs

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones (analogue series) HCT-116 (Colon)Varies by aryl group[5]
A549 (Lung)Varies by aryl group[5]
DU145 (Prostate)Varies by aryl group[5]
3,5-dimethyl-1H-pyrazole (L1) CFPAC-1 (Pancreatic)> 100[4][9]
MCF-7 (Breast)> 100[4][9]
Celecoxib Various~10-50 (COX-2 dependent)[6][7]
Doxorubicin MCF-7, HepG2, HCT11624.7–64.8[3]

Note: IC₅₀ values for the analogue series are presented as a range as they are dependent on the specific aryl substitution. The data for 3,5-dimethyl-1H-pyrazole (L1) suggests that the core pyrazole structure alone has low cytotoxicity, highlighting the importance of substitutions.

The data from related 3,5-dimethyl-pyrazole derivatives suggest that substitutions on the pyrazole core are critical for cytotoxic activity.[5] The presence of the 4-ethyl group and the N1-ethanamine side chain in our target compound are expected to significantly influence its biological activity compared to the unsubstituted 3,5-dimethyl-pyrazole.

Experimental Protocols for Validation

To empirically determine the anticancer potential of this compound, a systematic, multi-tiered experimental approach is necessary. The following protocols are designed to provide a comprehensive evaluation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound, the comparator pyrazoles, Celecoxib, and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds (24h incubation) A->B C Incubate for 48-72h B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Mechanistic Studies: Elucidating the Mode of Action

Should this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action is warranted. Pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest.[11]

Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Treat the selected cancer cell line with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Diagram 2: Cell Cycle Analysis Workflow

Cell_Cycle_Analysis cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Test Compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Phase Distribution D->E

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Predictive Insights and Future Directions

The structural features of this compound, particularly the presence of the 4-ethyl group and the N1-ethanamine side chain, offer intriguing possibilities for its biological activity. The ethyl group may enhance lipophilicity, potentially improving cell membrane permeability, while the primary amine of the ethanamine moiety provides a reactive handle for further chemical modification to optimize potency and selectivity.

Future research should focus on the synthesis and in vitro screening of a library of derivatives of the target compound to establish a clear structure-activity relationship. Promising candidates should then be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While direct experimental evidence for this compound is currently limited, a comparative analysis based on structurally related pyrazole derivatives provides a strong rationale for its investigation as a potential anticancer agent. The provided experimental protocols offer a clear roadmap for its systematic evaluation. The versatility of the pyrazole scaffold, combined with the specific substitutions of this novel compound, makes it a compelling candidate for further research in the quest for new and effective cancer therapeutics.

References

Assessing the Novelty of 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both exhilarating and fraught with challenges. A critical initial step is the thorough assessment of a compound's novelty, not merely in its structure, but in its biological activity and therapeutic potential. This guide provides a comprehensive framework for evaluating 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine, a compound nestled within the pharmacologically rich family of pyrazole derivatives. While this specific molecule is commercially available as a research chemical, its biological activity profile remains largely uncharted territory. This presents a unique opportunity for discovery.

This document will not serve as a rigid protocol but as a strategic guide. We will delve into the rationale behind experimental choices, drawing upon the well-established significance of the pyrazole scaffold to inform a logical, tiered approach to uncovering the unique biological fingerprint of this compound. Our focus is on scientific integrity, ensuring that the proposed experimental workflows are self-validating and grounded in established methodologies.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] From the anti-inflammatory blockbuster Celecoxib to the antipsychotic CDPPB and the anti-obesity agent Rimonabant, the versatility of the pyrazole nucleus is well-documented.[2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antiviral effects.[1][2]

The novelty of this compound lies in its specific substitution pattern: an ethyl group at the 4-position, two methyl groups at the 3 and 5-positions, and an ethanamine substituent at the 1-position. Each of these modifications can significantly influence the molecule's physicochemical properties, target binding affinity, and overall pharmacological profile. The ethanamine side chain, in particular, introduces a basic nitrogen atom, which can play a crucial role in receptor interactions and pharmacokinetic properties.

A Tiered Approach to Unveiling Biological Novelty

To systematically assess the novelty of this compound, a multi-tiered experimental approach is recommended. This strategy allows for a cost-effective initial screening followed by more in-depth characterization of promising activities.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Target Deconvolution & Initial In Vivo cluster_2 Tier 3: In-depth Mechanistic & Advanced In Vivo Studies T1_1 Cytotoxicity Screening (e.g., MTT, SRB assays) T2_1 Target-Based Screening (e.g., Kinase panels, GPCR binding assays) T1_1->T2_1 If low cytotoxicity T1_2 Broad Phenotypic Screening (e.g., cell-based assays for various signaling pathways) T1_2->T2_1 Identified phenotype T1_3 Initial ADME-Tox Assessment (in silico and basic in vitro) T3_3 Full ADME-Tox Profiling T1_3->T3_3 Favorable initial profile T3_1 Mechanism of Action Studies T2_1->T3_1 Confirmed target engagement T2_2 hERG Liability Assay T2_3 Preliminary In Vivo Efficacy Models (e.g., Carrageenan-induced paw edema) T3_2 Advanced In Vivo Models (e.g., Chronic inflammation, Neuropathic pain) T2_3->T3_2 Positive efficacy signal

Caption: Tiered approach for evaluating a novel compound.

Experimental Protocols

Tier 1: Foundational Profiling

The initial tier focuses on establishing a baseline understanding of the compound's interaction with biological systems.

1. Cytotoxicity Screening:

  • Rationale: Assessing general toxicity is a critical first step to determine a suitable concentration range for subsequent cell-based assays and to flag any potential for non-specific cytotoxicity.[3][4][5][6]

  • Protocol: MTT Assay for Cell Viability

    • Cell Culture: Plate selected cancer or normal cell lines (e.g., HeLa, HEK293) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 24-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

ParameterDescription
Cell Lines A panel including both cancerous (e.g., A549, MCF-7) and non-cancerous (e.g., HEK293, NIH/3T3) cell lines.
Compound Concentrations Typically a logarithmic dilution series from 0.01 µM to 100 µM.
Incubation Time 24, 48, and 72 hours to assess time-dependent effects.
Positive Control A known cytotoxic agent (e.g., Doxorubicin).

2. Broad Phenotypic Screening:

  • Rationale: To cast a wide net and identify potential areas of biological activity without a preconceived target bias.

  • Methodology: Employ high-content screening platforms or a panel of reporter gene assays to monitor the activity of various signaling pathways (e.g., NF-κB, cAMP, STAT3).

3. Initial ADME-Tox Assessment:

  • Rationale: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties can help to identify potential liabilities that may hinder further development.[7][8][9]

  • Methodology:

    • In Silico Prediction: Utilize computational models to predict properties like lipophilicity (logP), aqueous solubility, and potential for cytochrome P450 (CYP) inhibition.

    • Basic In Vitro Assays:

      • Plasma Stability: Incubate the compound in plasma from different species (e.g., human, rat, mouse) to assess its stability.[7]

      • Microsomal Stability: Evaluate the metabolic stability of the compound in liver microsomes.

Tier 2: Target Deconvolution and Initial In Vivo Testing

Based on the findings from Tier 1, the focus now shifts to identifying specific molecular targets and obtaining preliminary in vivo data.

1. Target-Based Screening:

  • Rationale: Given the broad activities of pyrazole derivatives, screening against common target classes is a logical next step.

  • Methodology:

    • Kinase Panel Screening: Screen the compound against a broad panel of protein kinases, as many pyrazole-containing molecules are known kinase inhibitors.[10][11] An in vitro kinase inhibition assay can be performed.[10][11]

    • GPCR Binding Assays: Evaluate binding to a panel of G-protein coupled receptors (GPCRs), another common target class for pyrazole derivatives.[12][13][14]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [11]

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and serial dilutions of the test compound.

  • Kinase Reaction: In a 96-well plate, incubate the kinase with the test compound before initiating the reaction by adding the ATP/substrate mixture.

  • ADP Detection: After a set incubation period, add a reagent that converts the ADP produced to ATP and generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

ParameterDescription
Kinase Panel A diverse panel representing different branches of the kinome.
ATP Concentration Typically at or near the Km value for each kinase.
Positive Control A known broad-spectrum kinase inhibitor (e.g., Staurosporine).

2. hERG Liability Assay:

  • Rationale: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias, a major cause of drug withdrawal. Early assessment is crucial for safety.[15][16][17]

  • Methodology: Utilize an automated patch-clamp system to measure the effect of the compound on hERG channel currents in a stable cell line.[16]

3. Preliminary In Vivo Efficacy Models:

  • Rationale: To gain initial insights into the compound's efficacy and tolerability in a living organism. The choice of model will be guided by the results of the in vitro screening.

  • Example Protocol: Carrageenan-Induced Paw Edema in Rats (for anti-inflammatory activity) [18][19][20]

    • Animal Acclimatization: Acclimate male Wistar rats to the experimental conditions.

    • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

    • Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Tier 3: In-depth Mechanistic and Advanced In Vivo Studies

This tier is reserved for compounds that have shown promising and potentially novel activity in the earlier stages.

1. Mechanism of Action Studies:

  • Rationale: To elucidate the precise molecular mechanisms underlying the observed biological effects.

  • Methodology: This will be highly dependent on the identified target and may include techniques such as Western blotting, quantitative PCR, and cell signaling pathway analysis.

2. Advanced In Vivo Models:

  • Rationale: To evaluate the compound's efficacy in more disease-relevant and chronic models.

  • Examples:

    • For Anti-inflammatory Activity: Collagen-induced arthritis model in mice.

    • For CNS Activity: Models of neuropathic pain or depression.[19]

3. Full ADME-Tox Profiling:

  • Rationale: A comprehensive evaluation of the compound's pharmacokinetic and toxicological properties is essential before considering it for further development.[7][8][9][21]

  • Methodology: This includes studies on oral bioavailability, tissue distribution, metabolic profiling, and repeat-dose toxicity studies in relevant animal models.[22]

G cluster_0 Preclinical Drug Discovery Workflow Start Novel Compound (this compound) Tier1 Tier 1: Foundational Profiling Start->Tier1 Tier2 Tier 2: Target Deconvolution & Initial In Vivo Tier1->Tier2 Promising Activity & Safety Tier3 Tier 3: In-depth Mechanistic & Advanced In Vivo Tier2->Tier3 Confirmed Target & In Vivo Efficacy IND Investigational New Drug (IND) Application Tier3->IND Favorable Preclinical Data

Caption: Preclinical evaluation workflow for a novel compound.

Conclusion

The assessment of this compound presents a compelling opportunity for the discovery of novel biological activities. While its chemical structure is known, its pharmacological profile is a blank slate. By employing a systematic, tiered approach grounded in established scientific principles, researchers can efficiently and effectively evaluate its potential. The journey from a mere chemical entity to a potential therapeutic lead is a rigorous one, but with a well-designed experimental strategy, the unique properties of this pyrazole derivative can be thoroughly and objectively unveiled. This guide provides the foundational logic and experimental framework to embark on that journey, with the ultimate goal of identifying novel findings that could translate into future therapeutic innovations.

References

peer-reviewed literature on 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. This guide provides an in-depth comparative analysis of 2-(pyrazol-1-yl)ethanamine analogs and related pyrazole derivatives, with a primary focus on their anti-inflammatory properties. By examining the structure-activity relationships (SAR) and supporting experimental data from peer-reviewed literature, this document aims to equip researchers with the critical insights needed to navigate the design and development of novel pyrazole-based anti-inflammatory therapeutics. While specific data on 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine is limited, this guide synthesizes findings from structurally related analogs to illuminate the path forward in this promising area of research.

Introduction: The Pyrazole Core in Anti-Inflammatory Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1] The therapeutic action of many NSAIDs is rooted in their ability to inhibit COX enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] The discovery of two isoforms of COX, the constitutively expressed COX-1, which is involved in physiological functions like gastrointestinal protection, and the inducible COX-2, which is upregulated at sites of inflammation, has driven the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2]

The pyrazole ring serves as a versatile scaffold for designing selective COX-2 inhibitors. Its unique electronic and steric properties allow for tailored interactions within the active site of the COX-2 enzyme. This guide will delve into the synthesis and comparative biological evaluation of various pyrazole analogs, with a particular emphasis on how substitutions on the pyrazole ring influence their anti-inflammatory activity and COX-2 selectivity.

Synthetic Strategies for Pyrazole-Based Anti-Inflammatory Agents

The synthesis of functionalized pyrazole derivatives is a well-established area of organic chemistry, with several robust methods available to researchers. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This method allows for the introduction of a wide variety of substituents onto the pyrazole core.

For instance, the synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine.[1] The Vilsmeier-Haack reaction is another powerful tool for the formylation of pyrazole rings, providing a handle for further functionalization.[3]

Below is a generalized synthetic workflow for obtaining substituted pyrazole derivatives, which can be adapted to produce a library of analogs for biological screening.

Synthetic Workflow for Pyrazole Analogs start Starting Materials (e.g., Substituted Acetophenone, Substituted Benzaldehyde) chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone pyrazole Pyrazole Formation (Cyclocondensation) chalcone->pyrazole hydrazine Hydrazine Derivative hydrazine->pyrazole functionalization Further Functionalization (e.g., Vilsmeier-Haack, Alkylation) pyrazole->functionalization final_product Target Pyrazole Analog functionalization->final_product

Caption: Generalized synthetic workflow for pyrazole analogs.

Experimental Protocol: Synthesis of a Chalcone Intermediate

This protocol describes a general method for the synthesis of a chalcone, a common precursor for pyrazole synthesis, via the Claisen-Schmidt condensation.

  • Dissolve the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (or potassium hydroxide) to the flask and stir at room temperature.

  • Slowly add the substituted benzaldehyde (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water until neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Experimental Protocol: Cyclization to a Pyrazole Derivative

This protocol outlines the synthesis of a pyrazole from a chalcone intermediate.

  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude pyrazole derivative by recrystallization or column chromatography.

Comparative Biological Evaluation of Pyrazole Analogs

The anti-inflammatory activity of pyrazole derivatives is typically assessed through a combination of in vitro and in vivo assays. In vitro assays often focus on the inhibition of COX-1 and COX-2 enzymes, while in vivo models, such as the carrageenan-induced rat paw edema model, provide a measure of the overall anti-inflammatory effect in a living organism.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the anti-inflammatory activity of various substituted pyrazole analogs, highlighting key structural features that influence their potency and selectivity.

Analog Series Key Structural Features In Vivo Anti-inflammatory Activity (% Inhibition of Edema) In Vitro COX-2 Inhibition (IC50) Key SAR Observations Reference
Diaryl Pyrazoles Phenyl or substituted phenyl at positions 3 and 570-85%0.1 - 1 µMA p-sulfonamide or p-methylsulfonyl group on one of the phenyl rings is crucial for potent and selective COX-2 inhibition.[4][4]
Pyrazole-Pyridazine Hybrids Pyrazole ring fused or linked to a pyridazine moietyUp to 84%Not consistently reportedThe bulky hybrid core appears to favor selective binding to the larger COX-2 active site.[5][5]
4-Substituted Pyrazoles Various heterocyclic rings at the C-4 position84-90%Not specifiedIntroduction of a pyridine ring at C-4 can significantly enhance anti-inflammatory activity.[1][1]
N-Acylated Pyrazoles Acetyl group on the pyrazole nitrogenIncreased activity compared to non-acetylated parent47.9-fold increase in COX-2 selectivityN-acetylation can enhance both anti-inflammatory potency and COX-2 selectivity.[6][6]

From the compiled data, several key structure-activity relationships emerge:

  • Aryl Substituents at Positions 3 and 5: The presence of aryl groups, particularly phenyl rings, at the 3 and 5 positions of the pyrazole core is a common feature in many potent anti-inflammatory pyrazole derivatives.

  • The Importance of a Sulfonamide/Sulfone Moiety: A sulfonamide or methylsulfonyl group, typically at the para-position of a phenyl ring attached to the pyrazole, is a critical determinant for selective COX-2 inhibition.[4] This group is thought to interact with a secondary pocket in the COX-2 active site that is not present in COX-1.

  • Bulky Substituents: The incorporation of bulky substituents can enhance COX-2 selectivity by sterically hindering access to the narrower COX-1 active site.[5]

  • N-Substitution: Modification of the pyrazole nitrogen can significantly impact biological activity. For example, N-acetylation has been shown to increase both potency and selectivity.[6]

SAR of Pyrazole Analogs pyrazole Pyrazole Core r1 N1-Substituent (e.g., H, Acetyl, Aryl) pyrazole->r1 r3 C3-Substituent (e.g., Aryl) pyrazole->r3 r4 C4-Substituent (e.g., H, Halogen, Heterocycle) pyrazole->r4 r5 C5-Substituent (e.g., Aryl) pyrazole->r5 activity Anti-inflammatory Activity & COX-2 Selectivity r1->activity r3->activity r4->activity r5->activity

Caption: Key structural features influencing the anti-inflammatory activity of pyrazole analogs.

Experimental Protocol: In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds.[1][6]

  • Animal Acclimatization: Acclimatize male Wistar rats (or a similar strain) for at least one week before the experiment.

  • Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups), with at least six animals per group.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., Indomethacin or Celecoxib) orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of the substrate, arachidonic acid.

  • Incubation: In a multi-well plate, incubate the enzyme with the test compound (at various concentrations) or the vehicle for a specific period at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement of Prostaglandin Production: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

  • Selectivity Index: Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion and Future Directions

The pyrazole scaffold remains a highly privileged structure in the design of novel anti-inflammatory agents. The wealth of available synthetic methodologies allows for extensive structural diversification, enabling the fine-tuning of biological activity. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns for achieving potent and selective COX-2 inhibition. In particular, the presence of aryl groups at the 3 and 5 positions, often with a para-sulfonamide or sulfone moiety on one of the aryl rings, is a recurring theme in successful COX-2 inhibitors.

While the specific compound this compound has not been extensively studied in the reviewed literature, the principles outlined in this guide provide a solid foundation for the design of novel analogs with potentially enhanced anti-inflammatory properties. Future research in this area should focus on the systematic exploration of substituents at the 3, 4, and 5 positions of the pyrazole ring, as well as modifications of the 1-(2-aminoethyl) side chain, to further elucidate the SAR and identify lead compounds with improved efficacy and safety profiles.

References

A Researcher's Guide to Benchmarking 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine Against Standard Neuromodulatory Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the biological activity of the novel pyrazole derivative, 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine. We will explore its potential neuromodulatory effects by benchmarking its performance against well-characterized standard compounds targeting key enzyme and receptor systems implicated in neuropsychiatric and neurodegenerative disorders.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Notably, certain pyrazole derivatives have demonstrated significant activity within the central nervous system (CNS), acting as monoamine oxidase (MAO) inhibitors, and as ligands for dopamine and histamine receptors.[4][5][6] The subject of this guide, this compound, is a novel structural analog within this promising class of compounds. Its structural features, particularly the ethylamine side chain, suggest a potential for interaction with biogenic amine systems.

This guide will detail the experimental design and protocols for a three-pronged benchmarking approach to elucidate the pharmacological profile of this novel pyrazole derivative. We will focus on its potential as a monoamine oxidase inhibitor, a dopamine D2 receptor antagonist, and a histamine H3 receptor antagonist.

Part 1: Monoamine Oxidase (MAO) Inhibition Profiling

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[7] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[1] Given that pyrazole derivatives have been identified as potential MAO inhibitors, it is critical to assess the activity of this compound against both MAO-A and MAO-B to determine its potency and selectivity.[4][8]

Standard Compounds for MAO Inhibition Assays

To provide a robust comparison, we will utilize both selective and non-selective MAO inhibitors as positive controls:

  • Clorgyline: A selective and irreversible inhibitor of MAO-A.[7][9]

  • Selegiline (L-deprenyl): A selective and irreversible inhibitor of MAO-B.[10][11]

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[4][6]

Experimental Protocol: In Vitro MAO-Glo™ Assay

This protocol outlines a common fluorescence-based assay for determining MAO inhibitory activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (containing a luminogenic MAO substrate, luciferin detection reagent)

  • This compound

  • Clorgyline, Selegiline, Tranylcypromine

  • 96-well white opaque assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and standard inhibitors in the appropriate assay buffer.

  • Enzyme and Compound Incubation: Add MAO-A or MAO-B enzyme to the wells of the 96-well plate. Add the test compound or standard inhibitors to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the luminogenic MAO substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the luciferin detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation: MAO Inhibition
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
This compound
Clorgyline
Selegiline
Tranylcypromine

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions (Test & Standard Compounds) D Add Compounds & Incubate A->D B Prepare MAO-A & MAO-B Enzyme Solutions C Dispense Enzymes into 96-well Plate B->C C->D E Add Luminogenic Substrate D->E F Incubate E->F G Add Luciferin Detection Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: Workflow for the in vitro MAO inhibition assay.

Part 2: Dopamine D2 Receptor Binding Affinity

Dopamine receptors are critical targets for antipsychotic medications.[12][13] The D2 receptor subtype, in particular, is a primary target for both typical and atypical antipsychotics.[14] Given the structural similarities of some pyrazole derivatives to known dopamine receptor ligands, evaluating the binding affinity of this compound for the D2 receptor is a crucial step in characterizing its potential CNS activity.[12][15]

Standard Compounds for Dopamine D2 Receptor Binding Assays

The following well-characterized D2 receptor antagonists will be used as reference compounds:

  • Haloperidol: A potent, widely used typical antipsychotic and D2 receptor antagonist.[16][17]

  • Spiperone: A high-affinity D2 receptor antagonist often used as a radioligand in binding assays.[18]

  • (S)-(-)-Sulpiride: A selective D2-like receptor antagonist.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the affinity of the test compound for the D2 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)

  • [3H]Spiperone (radioligand)

  • This compound

  • Haloperidol, Spiperone, (S)-(-)-Sulpiride

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and standard antagonists in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the D2 receptor membrane preparation, [3H]Spiperone (at a concentration close to its Kd), and either the test compound, a standard antagonist, or vehicle (for total binding). For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., Haloperidol).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values (inhibitory constant) for the test compound and standards using the Cheng-Prusoff equation.

Data Presentation: Dopamine D2 Receptor Binding
CompoundKi (nM) for D2 Receptor
This compound
Haloperidol
Spiperone
(S)-(-)-Sulpiride

Experimental Workflow: Dopamine D2 Receptor Binding Assay

D2_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions C Combine Membranes, Radioligand & Compounds in Plate A->C B Prepare D2 Receptor Membranes & [3H]Spiperone B->C D Incubate to Equilibrium C->D E Rapid Filtration & Washing D->E F Add Scintillation Cocktail E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine Ki Values H->I

Caption: Workflow for the dopamine D2 receptor binding assay.

Part 3: Histamine H3 Receptor Binding Affinity

The histamine H3 receptor is primarily expressed in the CNS and acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[19] H3 receptor antagonists have shown therapeutic potential for a range of neurological disorders, including cognitive impairments and sleep-wake disorders.[19] Several pyrazole-containing compounds have been investigated as H3 receptor antagonists, making this an important target to investigate for our novel compound.[6][20]

Standard Compounds for Histamine H3 Receptor Binding Assays

We will benchmark against the following established H3 receptor antagonists:

  • Pitolisant (Tiprolisant): A high-affinity H3 receptor antagonist/inverse agonist approved for the treatment of narcolepsy.[21]

  • Ciproxifan: A potent and selective H3 receptor antagonist.[21]

  • Clobenpropit: A classic and potent H3 receptor antagonist often used as a research tool.[22]

Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor

The protocol is similar to the D2 receptor binding assay, with modifications for the specific target.

Materials:

  • Membrane preparations from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells)

  • [3H]Nα-methylhistamine (radioligand)

  • This compound

  • Pitolisant, Ciproxifan, Clobenpropit

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and standard antagonists in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the H3 receptor membrane preparation, [3H]Nα-methylhistamine, and either the test compound, a standard antagonist, or vehicle. For non-specific binding, use a high concentration of an unlabeled H3 antagonist (e.g., Pitolisant).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Add scintillation cocktail and count the radioactivity.

  • Data Analysis: Calculate specific binding and determine the Ki values for the test compound and standards.

Data Presentation: Histamine H3 Receptor Binding
CompoundKi (nM) for H3 Receptor
This compound
Pitolisant
Ciproxifan
Clobenpropit

Experimental Workflow: Histamine H3 Receptor Binding Assay

H3_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions C Combine Membranes, Radioligand & Compounds in Plate A->C B Prepare H3 Receptor Membranes & [3H]NAMH B->C D Incubate to Equilibrium C->D E Rapid Filtration & Washing D->E F Add Scintillation Cocktail E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine Ki Values H->I

Caption: Workflow for the histamine H3 receptor binding assay.

Conclusion

This guide provides a structured and scientifically rigorous approach to the initial pharmacological characterization of this compound. By benchmarking against well-established standard compounds in assays for MAO inhibition and dopamine D2/histamine H3 receptor binding, researchers can gain valuable insights into the potential therapeutic applications of this novel pyrazole derivative. The data generated from these studies will be instrumental in guiding future lead optimization and in vivo efficacy studies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.